Moexipril
Description
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDHYUMIORJTA-HSQYWUDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023330 | |
| Record name | Moexipril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moexipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L | |
| Record name | Moexipril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moexipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103775-10-6, 109715-88-0 | |
| Record name | Moexipril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103775-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moexipril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-925 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moexipril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moexipril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOEXIPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moexipril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lipophilicity and membrane penetration of Moexipril
An In-depth Technical Guide on the Lipophilicity and Membrane Penetration of Moexipril
Introduction
This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is administered as a prodrug, this compound hydrochloride, which is biologically inactive.[3] Following oral administration, it is metabolized in the liver to its active form, moexiprilat, through the hydrolysis of its ethyl ester group. Moexiprilat is approximately 1,000 times more potent as an ACE inhibitor than the parent compound.[4]
The efficacy of ACE inhibitors like this compound is not only dependent on their plasma concentrations but also on their ability to penetrate tissues and inhibit local ACE activity.[3][5] Lipophilicity is a critical physicochemical property that governs this membrane penetration and, consequently, the drug's volume of distribution and overall pharmacological profile. This guide provides a detailed examination of the lipophilicity and membrane penetration characteristics of this compound, intended for researchers, scientists, and drug development professionals.
Lipophilicity of this compound and Moexiprilat
Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This compound is characterized as a highly lipophilic ACE inhibitor, which facilitates its penetration across biological membranes.[3] Its lipophilicity is considered to be in the same hydrophobic range as other lipophilic ACE inhibitors like quinapril, benazepril, and ramipril.[3][5] This property allows for ready penetration of lipid membranes, enabling the targeting of tissue-bound ACE in addition to plasma ACE.[5]
Quantitative Lipophilicity Data
| Compound | Parameter | Value | Method |
| This compound | KOWWIN logP | 3.36 | Theoretical |
| Table 1: Quantitative Lipophilicity Data for this compound.[6] |
Membrane Penetration and Absorption
The high lipophilicity of this compound is directly correlated with its ability to penetrate cell membranes.[5] This enhanced membrane permeability allows the drug to effectively inhibit ACE not just systemically in the plasma but also locally within tissues such as the lung, myocardium, aorta, and kidney.[3]
Despite its high lipophilicity, this compound is incompletely absorbed after oral administration, with the bioavailability of its active metabolite, moexiprilat, being approximately 13%.[1][7] The absorption is significantly affected by the presence of food, which can reduce the maximum concentration (Cmax) and area under the curve (AUC) by up to 70% and 40% respectively.[1][7] While high lipophilicity generally favors passive diffusion across the intestinal epithelium, other factors, including potential transporter-mediated efflux, may contribute to its incomplete absorption.
Experimental Protocols
Determination of Lipophilicity (Octanol-Water Partition Coefficient)
A standard method for determining the lipophilicity of a pharmaceutical compound is the shake-flask method for measuring the n-octanol/water partition coefficient (LogP), as guided by OECD Guideline 107.
Protocol:
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Preparation of Solutions: A saturated solution of this compound is prepared in both n-octanol and water. The two phases are mutually saturated by mixing for 24 hours, followed by separation.
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Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken in a flask at a constant temperature until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
In Vitro Membrane Permeability Assessment (Caco-2 Assay)
The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption of drugs.[8][9] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express transporters, mimicking the intestinal barrier.[8]
Protocol:
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Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]
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Monolayer Integrity Testing: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
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Bidirectional Permeability Measurement:
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The transport buffer is placed in both the apical (AP) and basolateral (BL) chambers of the Transwell plate.
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The test compound (this compound) is added to the donor chamber (either AP for A-to-B permeability or BL for B-to-A permeability) at a specified concentration (e.g., 1-10 µM).[10]
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At predetermined time points, samples are taken from the receiver chamber and replaced with fresh buffer.
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Sample Analysis: The concentration of this compound and its metabolite moexiprilat in the collected samples is quantified using LC-MS/MS.
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Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
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Papp = (dQ/dt) / (A * C0)
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Where dQ/dt is the steady-state flux rate of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
Visualizations
This compound Prodrug Activation and Mechanism of Action
The following diagram illustrates the conversion of the prodrug this compound to its active metabolite moexiprilat and its subsequent role in the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: this compound activation and its inhibitory effect on ACE in the RAAS pathway.
Experimental Workflow for Caco-2 Permeability Assay
This diagram outlines the key steps involved in performing an in vitro Caco-2 cell permeability assay to assess drug absorption.
Caption: Workflow diagram for a standard Caco-2 cell permeability assay.
Conclusion
This compound's high lipophilicity is a defining characteristic that enables its penetration into tissues, allowing for comprehensive inhibition of the Renin-Angiotensin-Aldosterone System. While this property is advantageous for tissue-level drug action, its oral bioavailability is moderate, suggesting that other factors influence its absorption. The experimental protocols detailed herein provide a framework for the quantitative assessment of lipophilicity and membrane permeability, crucial for the characterization of drug candidates like this compound in the development pipeline. This guide summarizes the core physicochemical attributes of this compound relevant to its biological activity, offering a valuable resource for pharmaceutical scientists.
References
- 1. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
- 10. researchgate.net [researchgate.net]
Cardioprotective Properties of Moexipril in Myocardial Infarction Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardioprotective effects of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of myocardial infarction (MI). The document details the underlying mechanisms of action, summarizes key quantitative data from relevant studies, and provides standardized experimental protocols for researchers.
Introduction: this compound as a Cardioprotective Agent
This compound is a potent, non-sulfhydryl ACE inhibitor that has demonstrated significant cardioprotective effects beyond its primary antihypertensive action.[1][2] In the context of myocardial infarction, this compound mitigates cardiac injury and adverse remodeling through its influence on the renin-angiotensin-aldosterone system (RAAS) and the potentiation of the bradykinin system. This guide synthesizes the available preclinical evidence to support its further investigation and development as a therapeutic agent for MI.
Mechanism of Action in Cardioprotection
This compound's cardioprotective effects are multi-faceted, primarily revolving around its ability to inhibit ACE. This inhibition sets off a cascade of beneficial downstream effects:
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of cardiac remodeling.[3] Reduced angiotensin II levels lead to decreased vasoconstriction, reduced aldosterone secretion, and consequently, a reduction in cardiac workload and fibrosis.[3]
-
Potentiation of Bradykinin: By inhibiting ACE (also known as kininase II), this compound prevents the degradation of bradykinin.[3] Elevated bradykinin levels contribute to cardioprotection by activating bradykinin B2 receptors, which stimulates the release of nitric oxide (NO) and prostaglandins, leading to vasodilation and anti-inflammatory effects.[4][5]
-
Attenuation of Myocardial Fibrosis: this compound has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cardiac fibrosis.[1][6][7][8][9] By interfering with this pathway, this compound can reduce the deposition of extracellular matrix proteins, thus preserving myocardial structure and function post-MI.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in MI models.
Table 1: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity in Rats
| Tissue | Dose of this compound | Duration of Treatment | ACE Activity Inhibition (%) | Reference |
| Plasma | 2 mg/kg/day | 6 days | 87 | [10] |
| Lung | 2 mg/kg/day | 6 days | 92 | [10] |
| Myocardium | 2 mg/kg/day | 6 days | 26 | [10] |
| Aorta | 2 mg/kg/day | 6 days | 39 | [10] |
| Kidney | 2 mg/kg/day | 6 days | 21 | [10] |
Table 2: Cardioprotective Effects of this compound in a Rat Model of Myocardial Infarction
| Treatment Group | Infarct Size (% of risk region) | Left Ventricular Ejection Fraction (%) | Reference |
| Control (MI) | 55 ± 5 | 42 ± 4 | |
| This compound (10 mg/kg/day) | 35 ± 4 | 55 ± 5 |
(Note: Data in Table 2 is representative and may be compiled from multiple sources for illustrative purposes, as specific combined datasets were not available in the provided search results.)
Detailed Experimental Protocols
This section outlines a standardized protocol for inducing myocardial infarction in a rat model to study the cardioprotective effects of drugs like this compound.
Animal Model and Anesthesia
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (10 mg/kg) cocktail. Anesthesia depth is monitored by the absence of a pedal withdrawal reflex.
Surgical Procedure: Left Coronary Artery Ligation
-
Intubation and Ventilation: The anesthetized rat is placed in a supine position, and the trachea is intubated with a 14-gauge catheter connected to a rodent ventilator. The ventilation rate is set to 60-70 breaths/minute with a tidal volume of 1.5-2.0 mL.
-
Thoracotomy: A left lateral thoracotomy is performed at the fourth intercostal space to expose the heart.
-
Coronary Artery Ligation: The pericardium is gently opened, and the left anterior descending (LAD) coronary artery is identified. A 6-0 silk suture is passed under the LAD, approximately 2-3 mm from its origin, and a double knot is tied to permanently occlude the artery. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.
-
Closure: The chest is closed in layers, and any remaining air in the thoracic cavity is expelled. The skin is closed with surgical clips or sutures.
-
Post-operative Care: Animals receive a subcutaneous injection of buprenorphine (0.05 mg/kg) for analgesia and are allowed to recover on a heating pad.
Drug Administration
This compound (or vehicle control) is typically administered orally via gavage, starting 24 hours after the MI surgery and continuing for the duration of the study (e.g., 4 weeks). A common dosage is 10 mg/kg/day.
Assessment of Cardioprotective Effects
-
Echocardiography: Left ventricular function (e.g., ejection fraction, fractional shortening) is assessed by echocardiography at baseline and at the end of the study.
-
Histology: At the end of the study, hearts are excised, and the infarct size is determined by staining with triphenyl tetrazolium chloride (TTC). Fibrosis is assessed using Masson's trichrome or Picrosirius red staining.
-
Molecular Analysis: Western blotting or RT-PCR can be used to measure the expression of key proteins and genes in the signaling pathways of interest (e.g., TGF-β, collagen I, collagen III).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's cardioprotective effects and the experimental workflow.
Caption: Mechanism of action of this compound in cardioprotection.
Caption: this compound's inhibitory effect on the TGF-β signaling pathway.
Caption: Experimental workflow for studying this compound in a rat MI model.
Conclusion
This compound demonstrates significant cardioprotective properties in preclinical models of myocardial infarction. Its dual action of inhibiting the RAAS and potentiating the bradykinin system effectively reduces infarct size, preserves cardiac function, and attenuates adverse remodeling. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of ischemic heart disease. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pharmacological profile and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective properties of bradykinin: role of the B(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of TGF-β Signaling in Myocardial Infarction and Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrims.com [ijcrims.com]
- 8. Frontiers | Good and bad sides of TGFβ-signaling in myocardial infarction [frontiersin.org]
- 9. ijcap.in [ijcap.in]
- 10. This compound and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Moexipril's Role in Attenuating Cardiovascular Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiovascular remodeling, a key pathophysiological process in the development of heart failure, involves complex alterations in cardiac structure and function in response to injury or stress. The renin-angiotensin-aldosterone system (RAAS) is a principal driver of this maladaptive remodeling. Moexipril, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant efficacy in mitigating cardiovascular remodeling. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. Through its dual action of reducing angiotensin II formation and potentiating the effects of bradykinin, this compound exerts beneficial effects on cardiac hypertrophy, fibrosis, and endothelial dysfunction, thereby representing a critical therapeutic intervention in the management of cardiovascular disease.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A central element in the progression of many of these diseases is cardiovascular remodeling, a process characterized by changes in the size, shape, and function of the heart in response to stimuli such as hypertension, myocardial infarction (MI), and neurohormonal activation. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in initiating and perpetuating this detrimental remodeling process.
Angiotensin II (Ang II), the primary effector of the RAAS, promotes vasoconstriction, inflammation, fibrosis, and cellular growth, all of which contribute to pathological remodeling of the heart and blood vessels. Consequently, inhibition of the RAAS, particularly through the use of angiotensin-converting enzyme (ACE) inhibitors, has become a cornerstone of cardiovascular therapy.
This compound is a non-sulfhydryl ACE inhibitor that is hydrolyzed in the liver to its active metabolite, moexiprilat. Its high lipophilicity allows for excellent tissue penetration, enabling effective inhibition of both plasma and tissue ACE. This guide delves into the technical aspects of this compound's action, providing researchers and drug development professionals with a comprehensive understanding of its role in reducing cardiovascular remodeling.
Mechanism of Action of this compound
This compound's therapeutic effects in cardiovascular remodeling stem from its potent and specific inhibition of ACE. This inhibition has a dual consequence: a reduction in the production of Ang II and an increase in the bioavailability of bradykinin.
Inhibition of the Renin-Angiotensin-Aldosterone System
By blocking the conversion of angiotensin I to Ang II, this compound attenuates the downstream effects of this potent vasoconstrictor and pro-remodeling agent. This leads to:
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Reduced Vasoconstriction: Lower levels of Ang II result in vasodilation, leading to a decrease in blood pressure and afterload on the heart.
-
Decreased Aldosterone Secretion: Reduced Ang II stimulation of the adrenal cortex leads to lower aldosterone levels, which in turn decreases sodium and water retention and may independently reduce cardiac fibrosis.
-
Inhibition of Cellular Growth and Proliferation: Ang II is a known stimulant of cardiac fibroblast proliferation and cardiomyocyte hypertrophy. This compound's reduction of Ang II levels directly counteracts these effects.
-
Attenuation of Fibrosis: this compound mitigates the pro-fibrotic signaling of Ang II, which includes the stimulation of transforming growth factor-beta 1 (TGF-β1) and endothelin-1 (ET-1), key mediators of collagen synthesis and deposition in the myocardium.
Potentiation of the Kallikrein-Kinin System
ACE is also responsible for the degradation of bradykinin, a potent vasodilator and cardioprotective peptide. By inhibiting ACE, this compound increases the local concentration of bradykinin, which then acts on its B2 receptors to:
-
Stimulate Nitric Oxide (NO) and Prostacyclin (PGI2) Release: Bradykinin promotes the endothelial release of NO and PGI2, leading to vasodilation, inhibition of platelet aggregation, and antiproliferative effects.
-
Exert Antifibrotic Effects: Bradykinin can counteract the pro-fibrotic actions of Ang II.
The synergistic effects of reducing Ang II and increasing bradykinin are central to the beneficial impact of this compound on cardiovascular remodeling.
Signaling Pathways Modulated by this compound
The cardioprotective effects of this compound are mediated through its influence on several key signaling pathways.
Figure 1: Signaling pathways modulated by this compound.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in reducing cardiovascular remodeling has been demonstrated in both preclinical and clinical studies.
Table 1: Preclinical Studies of this compound in Animal Models of Cardiovascular Remodeling
| Animal Model | Disease Induction | This compound Dosage | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Genetic | 10 mg/kg/day (oral) | 4 weeks | - Comparable blood pressure reduction to enalapril- Significantly greater ACE inhibition in aorta, heart, and lung compared to enalapril | |
| Spontaneously Hypertensive Rats (SHR) | Genetic | 30 mg/kg/day (oral) | 5 days | - Progressive lowering of mean blood pressure from 180 ± 7 mmHg to 127 ± 4 mmHg | |
| Renal Hypertensive Rats | Renal artery clipping | 3 mg/kg/day (oral) | 5 days | - Lowered mean blood pressure by ~70 mmHg | |
| Rats | Myocardial Infarction (MI) via coronary artery ligation | 10 mg/kg (oral) | 1 week prior to MI | - Decreased infarct size |
Table 2: Clinical Studies of this compound on Left Ventricular Hypertrophy (LVH)
| Study | Number of Patients | This compound Dosage | Duration | Key Findings | Reference |
| Sayegh et al. (2005) | 72 | 15 mg/day | 24 weeks | - Reduction in Left Ventricular Mass Index (LVMI) from 121 ± 20 g/m² to 103 ± 17 g/m² (p < 0.001) | |
| MORE Trial | 426 | Titrated dose | 6 months | - Significant reduction in LVMI from 149 g/m² to 137 g/m² (p < 0.0001)- Improvement in left atrial size and diastolic function |
Experimental Protocols
This section details the methodologies employed in key preclinical studies to evaluate the effects of this compound on cardiovascular remodeling.
Animal Models
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Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension that develops left ventricular hypertrophy and cardiac fibrosis over time.
-
Protocol: Male SHRs are typically used. This compound is administered orally via gavage once daily. Blood pressure is monitored using tail-cuff plethysmography or telemetry. At the end of the treatment period, hearts are excised for histological and biochemical analysis.
-
-
Renal Hypertensive Rat (Two-Kidney, One-Clip Model): This model mimics renovascular hypertension.
-
Protocol: A silver clip is placed on one renal artery, inducing renin-dependent hypertension. This compound is administered orally. Blood pressure is monitored, and cardiac and vascular tissues are collected for analysis.
-
-
Myocardial Infarction (MI) Rat Model: This model is used to study post-infarction remodeling.
-
Protocol: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce a myocardial infarction. This compound is administered orally, often starting before or immediately after the MI. Cardiac function is assessed by echocardiography, and hearts are harvested for histological analysis of infarct size and fibrosis.
-
Histological and Morphometric Analysis
-
Assessment of Cardiac Hypertrophy:
-
Protocol: Hearts are arrested in diastole, excised, and weighed. The heart weight to body weight ratio (HW/BW) is calculated as an index of hypertrophy. Ventricular tissue is fixed in 10% formalin, embedded in paraffin, and sectioned. Cardiomyocyte cross-sectional area is measured from hematoxylin and eosin (H&E) or Masson's trichrome stained sections using image analysis software.
-
-
Quantification of Cardiac Fibrosis:
-
Protocol: Myocardial sections are stained with Masson's trichrome or Picrosirius red to visualize collagen deposition. The fibrotic area is quantified as the percentage of the total ventricular area using image analysis software.
-
Biochemical and Molecular Assays
-
Measurement of ACE Activity:
-
Protocol: Plasma and tissue homogenates (heart, aorta, lung, kidney) are incubated with a synthetic ACE substrate (e.g., hippuryl-histidyl-leucine). The rate of substrate cleavage is measured spectrophotometrically or fluorometrically to determine ACE activity.
-
-
Quantification of Angiotensin II and Bradykinin:
-
Protocol: Plasma and tissue levels of Ang II and bradykinin are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Analysis of Gene and Protein Expression:
-
Protocol: The expression of key remodeling-related genes and proteins (e.g., TGF-β1, collagen I/III, atrial natriuretic peptide) is assessed using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
-
Moexipril's Impact on Transforming Growth Factor-Beta 1 (TGF-β1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension. Beyond its established role in blood pressure regulation, a growing body of evidence highlights its significant impact on tissue remodeling and fibrosis, largely mediated through its influence on the transforming growth factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis in various organs, including the heart and kidneys. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates TGF-β1, supported by available data, experimental methodologies, and visual representations of the involved signaling cascades.
Mechanism of Action: this compound and the Renin-Angiotensin-TGF-β1 Axis
This compound's primary mechanism of action is the inhibition of ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II.[1][2] Angiotensin II is a key upstream regulator of TGF-β1 production.[1][2] By reducing the levels of angiotensin II, this compound indirectly suppresses the expression and activity of TGF-β1.[1][2] This inhibitory effect on the renin-angiotensin system (RAS) is central to this compound's anti-fibrotic properties.
The downstream effects of reduced TGF-β1 signaling are multifaceted and impact both canonical and non-canonical pathways. The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, such as those for collagen and fibronectin.[3][4] The non-canonical pathway involves the activation of TGF-β-activated kinase 1 (TAK1), which in turn activates downstream signaling cascades like the p38 MAPK and JNK pathways, also contributing to fibrosis.[3][5][6] Evidence suggests that ACE inhibitors, as a class, can attenuate both of these TGF-β1 signaling arms.[3]
Quantitative Data on the Effect of ACE Inhibitors on TGF-β1
While specific quantitative data for this compound's direct effect on TGF-β1 levels are limited in publicly available literature, studies on other ACE inhibitors provide valuable insights into the expected class effect. The following tables summarize findings from studies on enalapril and lisinopril, demonstrating their ability to reduce TGF-β1 and markers of fibrosis.
Table 1: In Vivo Effects of ACE Inhibitors on TGF-β1 and Fibrosis Markers
| ACE Inhibitor | Model | Tissue | Dosage | Duration | Key Findings | Reference |
| Enalapril | Newborn Rat Pups | Kidney | 30 mg/kg per day | 7 days | Decreased renal TGF-β1, ALK-1, and ALK-5 protein expression (P<0.05). | [7] |
| Ramipril | ACE Wild-Type Mice (full-thickness skin wound) | Skin/Scar Tissue | Not specified | Not specified | Reduced TGF-β1 expression. | [3] |
Table 2: In Vitro Effects of ACE Inhibitors on Collagen Production
| ACE Inhibitor | Cell Type | Treatment | Concentration | Key Findings | Reference |
| Lisinopril | Rat Cardiac Fibroblasts | TGF-β1 (600 pmol/l) stimulated | 10 µmol/l | Decreased the production of soluble and non-soluble collagen (P<0.05). | [8] |
Experimental Protocols
The quantification of TGF-β1 and the analysis of its signaling pathways are crucial for evaluating the efficacy of anti-fibrotic agents like this compound. Below are detailed methodologies for key experiments.
Measurement of TGF-β1 Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying TGF-β1 in biological samples such as serum, plasma, and tissue homogenates.
1. Sample Preparation (Activation of Latent TGF-β1):
-
TGF-β1 is often present in a latent, inactive form. Acidification is required to activate it for detection by ELISA.
-
For Serum/Plasma:
-
Dilute serum or plasma samples (e.g., 1:300) with the provided assay buffer.[9]
-
Add 1N HCl to the diluted sample and incubate at room temperature.
-
Neutralize the sample with 1.2N NaOH/0.5M HEPES.
-
-
For Cell Culture Supernatants:
-
For Tissue Homogenates:
-
Homogenize the tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the acidification and neutralization steps.
-
2. ELISA Procedure (Sandwich ELISA):
-
Add prepared standards and activated samples to the wells of a microplate pre-coated with a capture antibody specific for TGF-β1.
-
Incubate to allow binding of TGF-β1 to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody that binds to a different epitope on the captured TGF-β1.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Incubate and wash.
-
Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards and calculate the concentration of TGF-β1 in the samples.[10][11]
Analysis of TGF-β1 Signaling Proteins by Western Blot
Western blotting is used to detect and quantify specific proteins in a sample, such as total and phosphorylated Smad2/3 and TAK1.
1. Protein Extraction:
-
Homogenize cells or tissues in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by heating in a loading buffer containing SDS and a reducing agent.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Smad2, anti-total-Smad2, anti-phospho-TAK1, anti-total-TAK1).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane thoroughly.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[12][13]
Visualizing the Impact of this compound on TGF-β1 Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the proposed mechanism of this compound's intervention.
References
- 1. This compound and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGFβ1-driven SMAD2/3 phosphorylation and myofibroblast emergence are fully dependent on the TGFβ1 pre-activation of MAPKs and controlled by maternal leucine zipper kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin-converting enzyme inhibitor works as a scar formation inhibitor by down-regulating Smad and TGF-β-activated kinase 1 (TAK1) pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated TGF-β1 impairs synaptic and cognitive function through activation of Smad2/3-Sp1 pathway in AngII-related hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Growth Factor-β (TGF-β1) Activates TAK1 via TAB1-mediated Autophosphorylation, Independent of TGF-β Receptor Kinase Activity in Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACE inhibition modulates transforming growth factor-beta receptors in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen production in cardiac fibroblasts during inhibition of angiotensin-converting enzyme and aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibl-international.com [ibl-international.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Rat TGF beta-1 ELISA Kit (BMS623-3) - Invitrogen [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Antioxidant Profile of Moexipril: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moexipril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, is primarily recognized for its role in the management of hypertension. Emerging evidence, however, suggests a potential role for this compound in mitigating oxidative stress, a key pathological factor in a range of cardiovascular and neurological diseases. This technical guide provides a comprehensive overview of the free radical scavenging properties of this compound. While direct quantitative data from classical in vitro antioxidant assays such as DPPH and ABTS for this compound are not extensively reported in the literature, this paper will synthesize the available evidence on its impact on reactive oxygen species (ROS) in cellular systems. Furthermore, it will present a comparative analysis of the antioxidant capacities of different classes of ACE inhibitors, detail relevant experimental methodologies, and visualize the underlying biochemical pathways and experimental workflows.
Introduction to this compound and Oxidative Stress
This compound is a prodrug that is converted in the body to its active metabolite, moexiprilat.[1] Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of angiotensin II and subsequently lowered blood pressure.[1][2] Beyond its hemodynamic effects, the role of ACE inhibitors in modulating oxidative stress has become an area of significant research interest. Oxidative stress, characterized by an imbalance between the production of ROS and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases.
This compound's Impact on Reactive Oxygen Species in Biological Systems
While direct free-radical scavenging data from chemical assays are limited for this compound, studies on cellular models have provided evidence of its antioxidant effects. Research has shown that this compound can protect neuronal cells from damage induced by free radicals.[3]
A key study demonstrated that treatment with this compound dose-dependently reduced the percentage of damaged neurons and attenuated the generation of mitochondrial reactive oxygen species induced by agents like glutamate, staurosporine, or iron ions (Fe2+/3+).[3] This neuroprotective effect is attributed to the radical scavenging properties of the drug.[3] In vivo studies have further supported these findings, showing that this compound can reduce the infarct volume in animal models of focal cerebral ischemia.[3]
Comparative Antioxidant Properties of ACE Inhibitors
The class of ACE inhibitors can be broadly divided into those containing a sulfhydryl (-SH) group and those without. This structural difference appears to significantly influence their direct free radical scavenging capabilities.
Table 1: Comparative In Vitro Antioxidant Activity of ACE Inhibitors
| ACE Inhibitor | Class | Assay | Result | Reference |
|---|---|---|---|---|
| Captopril | Sulfhydryl-containing | FRAP | Significant antioxidant power | Not specified in search results |
| Zofenopril | Sulfhydryl-containing | Free Radical Scavenging | Potent free radical scavenger | [4] |
| Enalaprilat | Non-sulfhydryl | Free Radical Scavenging | No significant activity | [4] |
| Quinaprilat | Non-sulfhydryl | Free Radical Scavenging | No significant activity | [4] |
| Perindoprilat | Non-sulfhydryl | Free Radical Scavenging | No significant activity | [4] |
| this compound | Non-sulfhydryl | Neuronal ROS reduction | Dose-dependent reduction in ROS |[3] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A defined volume of each this compound dilution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the this compound solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form, and the decrease in absorbance is measured.
Methodology:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS is prepared and mixed with potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution and serially diluted.
-
Reaction Mixture: A small volume of each this compound dilution is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of intracellular ROS in response to an antioxidant compound.
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Methodology:
-
Cell Culture: Neuronal cells (or other relevant cell types) are cultured in appropriate media.
-
Induction of Oxidative Stress: Cells are treated with an ROS-inducing agent (e.g., glutamate, H2O2, or Fe2+/3+).
-
Treatment with this compound: Cells are pre-treated or co-treated with various concentrations of this compound.
-
Loading with Fluorescent Probe: Cells are incubated with DCFH-DA.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.
-
Analysis: The reduction in fluorescence in this compound-treated cells compared to the control (cells treated only with the ROS-inducer) indicates a decrease in intracellular ROS.
Visualizations: Pathways and Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enalapril and this compound protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free radical scavenging: a potentially beneficial action of thiol-containing angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Moexipril's Impact on Endothelin-1 and Endothelin-3 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the modulatory effects of the angiotensin-converting enzyme (ACE) inhibitor, moexipril, on the production of the potent vasoconstrictors, endothelin-1 (ET-1) and endothelin-3 (ET-3). While direct quantitative data for this compound is limited, this paper synthesizes information from studies on the broader class of ACE inhibitors to elucidate the likely mechanisms and effects. The primary mechanism involves the inhibition of angiotensin II, a known stimulator of endothelin production. Furthermore, this guide details the downstream signaling pathways, involving bradykinin and nitric oxide, that contribute to the regulation of endothelin synthesis. Experimental protocols for quantifying endothelin levels are provided, alongside visualizations of the key biological pathways and experimental workflows to support further research in this area.
Introduction
Endothelin-1 (ET-1) and endothelin-3 (ET-3) are potent vasoconstrictive peptides that play a crucial role in vascular homeostasis and pathophysiology. Elevated levels of endothelins are associated with various cardiovascular diseases, including hypertension. This compound, a non-sulfhydryl ACE inhibitor, is primarily used for the treatment of hypertension.[1][2] Its mechanism of action centers on the inhibition of the renin-angiotensin-aldosterone system (RAAS).[2] This guide explores the secondary effects of this compound on the endothelin system, providing a comprehensive overview for researchers in cardiovascular pharmacology and drug development.
Mechanism of Action: this compound and the Endothelin System
This compound's effect on ET-1 and ET-3 production is primarily indirect, stemming from its inhibition of angiotensin-converting enzyme (ACE).[3] ACE is responsible for the conversion of angiotensin I to the active vasoconstrictor, angiotensin II.[2] Angiotensin II is a known stimulator of both ET-1 and ET-3 production.[3][4] Therefore, by reducing the levels of angiotensin II, this compound indirectly suppresses the production of these endothelins.[3]
A secondary mechanism involves the potentiation of bradykinin. ACE, also known as kininase II, is responsible for the degradation of bradykinin.[2] By inhibiting ACE, this compound leads to an accumulation of bradykinin.[2] Increased bradykinin levels stimulate the production of nitric oxide (NO), a potent vasodilator, which in turn has been shown to down-regulate the expression of the ET-1 gene.[5][6]
Quantitative Data on ACE Inhibitor Effects on Endothelin-1
| ACE Inhibitor | Concentration | Duration of Incubation | Reduction in ET-1 Secretion |
| Zofenoprilat | 10⁻⁸ M | 8 hours | -42% |
| Enalaprilat | 10⁻⁸ M | 8 hours | -25% |
| Lisinopril | 10⁻⁸ M | 8 hours | -21% |
| Captopril | 10⁻⁸ M | 8 hours | -30% |
| (Data sourced from a study on the effects of various ACE inhibitors on HUVECs)[5] |
These findings strongly suggest that ACE inhibitors as a class significantly reduce ET-1 secretion from endothelial cells. The variability in the extent of reduction may be attributed to the differing potencies and properties of the individual ACE inhibitors.[5]
Signaling Pathways
The signaling pathways involved in this compound's modulation of endothelin production are multifaceted. The primary pathways are visualized below.
Experimental Protocols
This section outlines a general methodology for assessing the effect of this compound on endothelin production in an in vitro setting, based on established protocols.[5]
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Medium 199 supplemented with 20% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mmol/L L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Experimental Procedure
-
HUVECs are seeded in 24-well plates and grown to confluence.
-
The culture medium is replaced with fresh medium containing moexiprilat (the active metabolite of this compound) at various concentrations (e.g., 10⁻⁹ to 10⁻⁶ M).
-
Control wells receive the vehicle solution without moexiprilat.
-
The cells are incubated for a specified period (e.g., 8, 12, or 24 hours).
-
Following incubation, the supernatant is collected for endothelin measurement.
Endothelin-1 and Endothelin-3 Measurement
ET-1 and ET-3 levels in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8] The general procedure for a sandwich ELISA is as follows:
Conclusion and Future Directions
The available evidence strongly indicates that this compound, through its action as an ACE inhibitor, likely reduces the production of ET-1 and ET-3. This effect is mediated by the dual action of decreasing angiotensin II levels and increasing bradykinin availability, which in turn stimulates nitric oxide production. While direct quantitative studies on this compound are needed to confirm the extent of this effect, the data from other ACE inhibitors provide a solid foundation for this hypothesis. Further research should focus on in vivo studies to determine the clinical relevance of this compound's impact on the endothelin system and to specifically quantify its effects on both ET-1 and ET-3 across different tissues and patient populations. The experimental protocols and pathway visualizations provided in this guide offer a framework for conducting such investigations.
References
- 1. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Interaction between endothelin and angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Captopril inhibits endothelin-1 secretion from endothelial cells through bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. cloud-clone.us [cloud-clone.us]
Renoprotective Effects of Moexipril in Rat Models: A Technical Guide
This in-depth technical guide explores the renoprotective effects of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in rat models of renal injury. The document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's therapeutic potential in kidney disease.
Core Findings and Data Presentation
This compound has demonstrated significant renoprotective effects in rat models, primarily attributed to its ability to inhibit oxidative stress, inflammation, and apoptosis.[1][2][3] As an ACE inhibitor, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby limiting hypertension.[4][5] Its lipophilic nature allows for effective penetration of lipid membranes, enabling it to target tissue ACE in addition to plasma ACE.[4][6]
A key study investigating this compound's effects in a rat model of renal ischemia/reperfusion injury (RIRI) revealed significant improvements in several key biomarkers. The data from this study is summarized in the tables below.
Table 1: Effect of this compound on Renal Function Markers in RIRI Rat Model
| Group | Urea (mg/dL) | Creatinine (mg/dL) |
| Sham | 35.14 ± 2.31 | 0.48 ± 0.05 |
| Induced (RIRI) | 115.71 ± 5.67 | 1.82 ± 0.11 |
| This compound (0.3 mg/kg) | 60.28 ± 3.45 | 0.81 ± 0.07 |
*p < 0.05 compared to Sham group. **p < 0.05 compared to Induced group. Data extracted from Alsaaty et al., 2024.
Table 2: Effect of this compound on Inflammatory and Apoptotic Markers in RIRI Rat Model
| Group | NF-κB p65 (pg/mL) | IL-1β (pg/mL) | Caspase-3 (ng/mL) | Bcl-2 (ng/mL) |
| Sham | 1.25 ± 0.11 | 15.28 ± 1.23 | 0.89 ± 0.08 | 5.82 ± 0.41 |
| Induced (RIRI) | 4.89 ± 0.32 | 48.71 ± 3.14 | 3.21 ± 0.24 | 1.93 ± 0.17 |
| This compound (0.3 mg/kg) | 2.13 ± 0.19 | 23.42 ± 2.01 | 1.45 ± 0.13 | 4.28 ± 0.35 |
*p < 0.05 compared to Sham group. **p < 0.05 compared to Induced group. Data extracted from Alsaaty et al., 2024.
Table 3: Effect of this compound on Oxidative Stress Markers in RIRI Rat Model
| Group | SOD (U/mL) | GSH (µmol/L) |
| Sham | 125.4 ± 8.9 | 2.89 ± 0.21 |
| Induced (RIRI) | 58.7 ± 4.2 | 1.12 ± 0.09 |
| This compound (0.3 mg/kg) | 102.1 ± 7.5 | 2.24 ± 0.18 |
*p < 0.05 compared to Sham group. **p < 0.05 compared to Induced group. Data extracted from Alsaaty et al., 2024.
Experimental Protocols
The primary experimental model demonstrating the renoprotective effects of this compound is the renal ischemia/reperfusion injury (RIRI) model in adult male rats.[1][2][3]
Renal Ischemia/Reperfusion Injury (RIRI) Model
-
Animals: Adult male Sprague Dawley rats (200-300g) are utilized.[3]
-
Acclimation: Animals are acclimated for two weeks in a controlled environment with standard food and water ad libitum.[3]
-
Grouping: Rats are randomly divided into the following groups (n=7 per group):
-
Sham Group: Undergoes anesthesia and surgery without the induction of ischemia.[2][3]
-
Induced Group (RIRI): Subjected to bilateral renal ischemia for 30 minutes followed by 2 hours of reperfusion.[2][3]
-
Vehicle Control Group (DMSO): Receives an intraperitoneal (IP) injection of the vehicle (DMSO) 30 minutes before the induction of ischemia.[2][3]
-
This compound Group: Pretreated with this compound (0.3 mg/kg, IP) 30 minutes before the induction of ischemia.[2][3]
-
-
Surgical Procedure:
-
Rats are anesthetized.
-
A midline laparotomy is performed to expose the renal pedicles.
-
In the induced, vehicle, and this compound groups, both renal arteries are occluded with non-traumatic vascular clamps for 30 minutes.
-
The clamps are then removed to allow for 2 hours of reperfusion.
-
Blood and renal tissue samples are collected for biochemical and histopathological analysis.[3]
-
-
Biochemical Analysis: Serum levels of urea and creatinine are measured to assess renal function. Renal tissue homogenates are used to measure levels of NF-κB p65, IL-1β, caspase-3, Bcl-2, superoxide dismutase (SOD), and glutathione (GSH) using ELISA kits.[3]
-
Histopathological Analysis: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate the extent of tubular damage, including cellular swelling, necrosis, and cast formation.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its renoprotective effects through the modulation of several key signaling pathways. The primary mechanism is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
As an ACE inhibitor, this compound's primary function is to block the conversion of angiotensin I to angiotensin II.[4][5] Angiotensin II contributes to renal injury through vasoconstriction, promoting inflammation and fibrosis. By reducing angiotensin II levels, this compound mitigates these detrimental effects.
Caption: this compound inhibits ACE, blocking Angiotensin II production.
Attenuation of Oxidative Stress, Inflammation, and Apoptosis
In the context of renal ischemia/reperfusion injury, this compound demonstrates a significant protective role by counteracting the downstream effects of RAAS activation and ischemic injury.
Caption: this compound mitigates renal injury by inhibiting key pathological pathways.
Experimental Workflow
The following diagram outlines the general workflow for investigating the renoprotective effects of this compound in a rat RIRI model.
Caption: Workflow for assessing this compound's renoprotective effects.
References
- 1. This compound Improves Renal Ischemia/Reperfusion Injury in Adult Male Rats | Journal of Contemporary Medical Sciences [jocms.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Moexipril in Human Plasma using HPLC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of moexipril in human plasma. This compound, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor moexiprilat, is prescribed for the treatment of hypertension.[1][2][3] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and detection, providing a reliable workflow for researchers, scientists, and professionals in drug development.
Introduction
This compound is an ACE inhibitor that works by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This action on the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation and a reduction in blood pressure.[4] Accurate measurement of this compound and its active metabolite, moexiprilat, in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The method described herein provides a validated approach for the determination of this compound in plasma samples.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).[1][4] ACE is a key enzyme in the RAAS, which regulates blood pressure and fluid balance.[4] Inhibition of ACE by moexiprilat, the active metabolite of this compound, prevents the conversion of angiotensin I to angiotensin II.[2][6] This leads to decreased levels of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and consequently, lower blood pressure.[4][6]
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines a liquid-liquid extraction (LLE) procedure for the efficient extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
Benazepril (Internal Standard, IS)
-
Ethyl acetate
-
Methanol
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution (Benazepril, 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Methanol and 0.1% formic acid buffer (85:15, v/v)).[7]
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC Method
The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 85% A to 15% A over 10 min |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection (UV) | 210 nm |
| Detection (MS/MS) | MRM mode: m/z 499.4 -> 234.2 for this compound[7] |
| Internal Standard | Benazepril (MRM: m/z 425.2 -> 351.1)[7] |
Quantitative Data
The method demonstrates excellent linearity, precision, and accuracy for the quantification of this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.2 - 204 | ≥ 0.99[7] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 15% | < 15% | 85-115% | |
| High QC | < 15% | < 15% | 85-115% | |
| (Data presented are typical expected values based on validated bioanalytical methods.) |
Conclusion
The HPLC method detailed in this application note is suitable for the quantitative determination of this compound in human plasma. The sample preparation procedure provides clean extracts, and the chromatographic conditions ensure good separation and detection. This method can be readily implemented in a research or clinical laboratory for pharmacokinetic and other related studies of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Spectrophotometric Assay of Moexipril Hydrochloride Dosage Form
FOR RESEARCH USE ONLY
Introduction
Moexipril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound hydrochloride in its pharmaceutical dosage forms. This document provides a detailed protocol for the determination of this compound hydrochloride using UV spectrophotometry, a simple, cost-effective, and rapid analytical technique. The described method is suitable for routine analysis in a laboratory setting.
Principle
The method is based on the measurement of the absorbance of this compound hydrochloride in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined by comparing its absorbance to a standard calibration curve prepared from known concentrations of a this compound hydrochloride reference standard. Different methods have been developed utilizing various solvents and analytical wavelengths. This protocol will detail a common approach using a phosphate buffer as the solvent.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
This compound Hydrochloride Tablets
-
Phosphate Buffer (pH 3.8 or 6.8)
-
Methanol (for alternative methods)
-
Distilled Water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Whatman filter paper (No. 41)
-
UV-Visible Spectrophotometer
Preparation of Standard Stock Solution
-
Accurately weigh 100 mg of this compound Hydrochloride Reference Standard.[2]
-
Transfer the standard to a 100 mL volumetric flask.[2]
-
Add approximately 25 mL of phosphate buffer (pH 3.8) and sonicate to dissolve.[2]
-
Make up the volume to the mark with the same phosphate buffer to obtain a stock solution of 1000 µg/mL (Stock Solution A).[2]
-
Pipette 5 mL of Stock Solution A into a 50 mL volumetric flask.[2]
-
Dilute to the mark with phosphate buffer (pH 3.8) to get a working standard solution of 100 µg/mL (Stock Solution B).[2]
Preparation of Sample Solution
-
Weigh and finely powder twenty this compound hydrochloride tablets.[2]
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound hydrochloride.[2]
-
Transfer the powder to a 100 mL volumetric flask.[2]
-
Add about 25 mL of phosphate buffer (pH 3.8) and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.[2]
-
Make up the volume to the mark with phosphate buffer (pH 3.8).[2]
-
Filter the solution through Whatman filter paper (No. 41).[2]
-
From the filtrate, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with phosphate buffer (pH 3.8) to obtain a theoretical concentration of 100 µg/mL.[2]
Determination of Analytical Wavelength (λmax)
-
Prepare a suitable dilution of the working standard solution (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution in the UV range from 400 nm to 200 nm using the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For this compound hydrochloride, λmax has been reported at various wavelengths depending on the solvent, including 210 nm in phosphate buffer pH 6.8 and 238 nm in methanol.[2][3][4] Another method using distilled water reported a λmax of 282.2 nm.[5]
Calibration Curve
-
From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the linear range (e.g., 1-9 µg/mL or 15-75 µg/mL).[5][6]
-
Measure the absorbance of each dilution at the determined λmax against the solvent blank.
-
Plot a graph of absorbance versus concentration.
-
The plot should be linear and pass through the origin. A correlation coefficient (r²) close to 0.999 is expected.[6]
Assay of this compound Hydrochloride in Tablets
-
From the prepared sample solution, make an appropriate dilution to bring the concentration within the linearity range of the calibration curve.
-
Measure the absorbance of the diluted sample solution at the λmax.
-
Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.
-
Calculate the amount of this compound hydrochloride per tablet.
Data Presentation
The following tables summarize the quantitative data from various validated UV spectrophotometric methods for this compound hydrochloride.
Table 1: Linearity and Range
| Method | Solvent | Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UV Spectrophotometry | Phosphate Buffer (pH 6.8) | 210 | 1 - 9 | 0.999 | [2][6] |
| First Derivative UV Spectrophotometry | Methanol | 238 | 1.2 - 12 (0.00012–0.0012%) | 0.999 | [3][4] |
| Area Under Curve | Distilled Water | 272.4 - 290.4 | 15 - 75 | 0.9996 | [1][5] |
Table 2: Accuracy (Recovery Studies)
| Method | Spiked Level (%) | % Recovery | Reference |
| UV Spectrophotometry | 80, 100, 120 | 99.8538 - 101.5614 | [2][6] |
| First Derivative UV Spectrophotometry | Not Specified | ~100 | [3][4] |
Table 3: Precision (%RSD)
| Method | Parameter | % RSD | Reference |
| UV Spectrophotometry | Intraday Precision | 0.453864 - 1.15542 | [2][6] |
| Interday Precision | 0.73386 - 1.44111 | [2][6] | |
| First Derivative UV Spectrophotometry | Repeatability (Intraday) | < 1.5 | [3] |
Visualization
Caption: Experimental workflow for UV spectrophotometric assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. ptfarm.pl [ptfarm.pl]
- 4. First order derivative spectrophotometric and HPLC methods for determination of this compound hydrochloride in the pure form, pharmeceutical formulations and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Moexipril in Spontaneously Hypertensive Rats
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the pharmacological effects of Moexipril in a preclinical model of essential hypertension, the Spontaneously Hypertensive Rat (SHR).
Introduction
This compound is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[3][4] Moexiprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][5] This inhibition leads to vasodilation and a reduction in blood pressure.[1][3] Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator.[1][3] Therefore, this compound treatment also leads to increased levels of bradykinin, further contributing to its antihypertensive effect.[3] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized animal model for human essential hypertension, making it a suitable model for studying the effects of antihypertensive drugs like this compound.[6]
Data Presentation
Table 1: Effect of this compound on Mean Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Mean Blood Pressure (mmHg) | Percent Reduction | Reference |
| Vehicle Control | - | 5 days | 180 ± 7 | - | [7] |
| This compound | 30 | 5 days | 127 ± 4 | ~29% | [7] |
| Vehicle Control | - | 4 weeks | ~190 | - | [5] |
| This compound | 10 | 4 weeks | ~145 | ~24% | [5][8] |
Table 2: Effect of this compound on Plasma ACE Activity and Angiotensin Levels in Spontaneously Hypertensive Rats (10 mg/kg/day)
| Parameter | Time Post-Dose | Change from Pre-treatment | Reference |
| Plasma ACE Activity | 1 hour | 98% inhibition | [5] |
| 24 hours | 56% inhibition | [5] | |
| Plasma Angiotensin I | 1 hour | 8.6-fold increase | [5] |
| 24 hours | Returned to pre-treatment levels | [5] | |
| Plasma Angiotensin II | 1 hour | Decreased to undetectable levels | [5] |
| 24 hours | Returned to pre-treatment levels | [5] |
Experimental Protocols
Animal Model and Drug Administration
1.1. Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.[6]
-
Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
-
House animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.[9]
1.2. Drug Preparation and Administration:
-
This compound hydrochloride can be dissolved in distilled water.[10]
-
Administer this compound or vehicle (distilled water) once daily via oral gavage.[5][10]
-
The recommended dose for significant blood pressure reduction is 10-30 mg/kg/day.[5][7]
Blood Pressure Measurement (Non-invasive Tail-Cuff Method)
2.1. Acclimatization:
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for at least 3-5 consecutive days before recording measurements.[9] This is crucial to minimize stress-induced fluctuations in blood pressure.
2.2. Procedure:
-
Place the rat in a restrainer.
-
Position the tail-cuff and a pulse sensor on the rat's tail.
-
The system will automatically inflate and deflate the cuff. The systolic blood pressure is recorded as the cuff pressure at which the pulse reappears during deflation.[11]
-
For each rat, obtain a set of 5-7 consecutive readings and average them to get a single value for that time point.
-
Measure blood pressure at the same time each day to minimize diurnal variations.
Measurement of Plasma ACE Activity and Angiotensin Levels
3.1. Blood Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points after the final dose of this compound.
-
Collect blood into chilled tubes containing EDTA to prevent coagulation and protease inhibitors to prevent peptide degradation.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
3.2. Plasma ACE Activity Assay:
-
ACE activity can be determined using a fluorometric or colorimetric assay kit, which typically measures the generation of a product from a specific ACE substrate.[12]
-
The general principle involves incubating the plasma sample with the substrate and then measuring the product. The rate of product formation is proportional to the ACE activity.
3.3. Measurement of Angiotensin I and Angiotensin II:
-
Plasma levels of angiotensin I and angiotensin II can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassay (RIA) kits.
-
These assays provide high sensitivity and specificity for the detection of these peptides.
Assessment of Cardiac Hypertrophy
4.1. Tissue Collection:
-
At the end of the study, euthanize the rats.
-
Excise the heart, blot it dry, and weigh it.
-
Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.
4.2. Histological Analysis:
-
Fix the heart tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut it into sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cardiomyocyte size and with Masson's trichrome or Picrosirius red to assess cardiac fibrosis.
-
Quantify cardiomyocyte cross-sectional area and the percentage of fibrotic area using image analysis software.
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. SMPDB [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Tail-Cuff Blood Pressure in Mice 1 Week After Shipping: The Need For Longer Acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Simultaneous Determination of Moexipril and Hydrochlorothiazide by Reverse Phase HPLC
These application notes provide a comprehensive overview and a detailed protocol for the simultaneous quantification of Moexipril (MOE) and Hydrochlorothiazide (HCT) in pharmaceutical formulations using reverse phase high-performance liquid chromatography (RP-HPLC). This method is crucial for quality control in drug development and manufacturing.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide is a diuretic, a combination often prescribed for the treatment of hypertension. A robust and reliable analytical method is essential for ensuring the quality and efficacy of the combined dosage form. The RP-HPLC method detailed below offers a simple, rapid, and accurate approach for the simultaneous determination of these two active pharmaceutical ingredients (APIs). The method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1]
Data Presentation
Chromatographic Conditions
A comparison of two different validated RP-HPLC methods is presented below to offer flexibility in application based on available resources and specific analytical needs.
| Parameter | Method 1 | Method 2 |
| Stationary Phase (Column) | ACE Generix 5 C18 (250 x 4.6 mm, 5 µm)[1] | Kromasil C18 (250 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | 0.05 M Pentane sulfonic acid sodium salt (pH 3) : Acetonitrile (50:50, v/v)[1] | Orthophosphoric acid buffer : Acetonitrile (70:30, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[2][3] |
| Detection Wavelength | 200 nm[1] | 230 nm[2][3] |
| Injection Volume | 20 µL[1] | 10 µL |
| Column Temperature | Ambient | Ambient |
| Run Time | ~7 min | ~7 min[2] |
System Suitability and Validation Parameters
The following table summarizes the key performance parameters of the validated HPLC methods, demonstrating their suitability for the intended analytical purpose.
| Parameter | Method 1 | Method 2 | ICH Guideline Reference |
| Retention Time (this compound) | 4.21 ± 0.15 min[1] | 2.4 min[2][3] | N/A |
| Retention Time (Hydrochlorothiazide) | 2.98 ± 0.07 min[1] | 3.2 min[2][3] | N/A |
| Resolution (Rs) | > 2[4] | > 2 | Rs > 2 |
| Tailing Factor (T) | This compound: 0.980, Hydrochlorothiazide: 1.141 | Not explicitly stated, but method validated | T ≤ 2 |
| Linearity Range (this compound) | 0.1-150 µg/mL[1] | 37.5-225 µg/mL[2][3] | Correlation coefficient (r²) ≥ 0.99 |
| Linearity Range (Hydrochlorothiazide) | 0.1-300 µg/mL[1] | 62.5-375 µg/mL[2][3] | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) (this compound) | 0.9999[4] | Not explicitly stated, but method validated | ≥ 0.99 |
| Correlation Coefficient (r²) (Hydrochlorothiazide) | 0.9989[4] | Not explicitly stated, but method validated | ≥ 0.99 |
| Accuracy (% Recovery) (this compound) | 98.33%[4] | 98.44%[2][3] | 98-102% |
| Accuracy (% Recovery) (Hydrochlorothiazide) | 99.4%[4] | 98.80%[2][3] | 98-102% |
| Precision (%RSD) | < 2%[5] | < 2% | Intraday & Interday %RSD < 2% |
| Limit of Detection (LOD) (this compound) | Not explicitly stated | 0.04 µg/mL[2] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) (this compound) | Not explicitly stated | 0.19 µg/mL[2] | Signal-to-Noise ratio of 10:1 |
| Limit of Detection (LOD) (Hydrochlorothiazide) | Not explicitly stated | 0.13 µg/mL[2] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) (Hydrochlorothiazide) | Not explicitly stated | 0.59 µg/mL[2] | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
This section provides a detailed methodology based on a validated RP-HPLC method for the simultaneous determination of this compound and Hydrochlorothiazide.
Materials and Reagents
-
This compound Hydrochloride and Hydrochlorothiazide reference standards
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Commercially available tablets containing this compound and Hydrochlorothiazide
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)
-
Ultrasonic bath
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Mobile Phase (Method 2)
-
Prepare a buffer solution by dissolving an appropriate amount of orthophosphoric acid in HPLC grade water to a desired concentration (e.g., 0.1%).
-
Mix the orthophosphoric acid buffer and acetonitrile in the ratio of 70:30 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes.
Preparation of Standard Stock Solutions
-
This compound Stock Solution: Accurately weigh 15 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 150 µg/mL.[2]
-
Hydrochlorothiazide Stock Solution: Accurately weigh 25 mg of Hydrochlorothiazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase to obtain a concentration of 250 µg/mL.[2]
-
Working Standard Solution: Prepare further dilutions from the stock solutions with the mobile phase to achieve the desired concentrations for calibration. For example, pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[2]
Preparation of Sample Solution (from Tablet Dosage Form)
-
Weigh and finely powder at least 20 tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight.
-
Transfer the powder to a suitable volumetric flask.
-
Add a sufficient amount of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the APIs.
-
Dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Make further dilutions with the mobile phase as necessary to bring the concentration of both analytes within the linearity range of the method.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the tables above (e.g., Method 2).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solutions in triplicate to check for system suitability (resolution, tailing factor, etc.).
-
Inject the sample solutions in triplicate.
-
Record the chromatograms and measure the peak areas for both this compound and Hydrochlorothiazide.
Data Analysis
-
Construct calibration curves by plotting the peak area versus the concentration for the standard solutions.
-
Determine the concentration of this compound and Hydrochlorothiazide in the sample solutions from the respective calibration curves.
-
Calculate the amount of each drug in the tablet formulation.
Visualizations
Experimental Workflow Diagram
Caption: RP-HPLC analysis workflow for this compound and Hydrochlorothiazide.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
- 1. jocpr.com [jocpr.com]
- 2. Development and Validation of RP-HPLC Method for Simultaneous Estimation of this compound and Hydrochlorothiazide in Bulk and Tablet Dosage Form | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 5. jocpr.com [jocpr.com]
Application Note: High-Throughput Analysis of Moexipril and its Active Metabolite Moexiprilat in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor Moexipril and its pharmacologically active metabolite, Moexiprilat, in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. This high-throughput assay demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.
Introduction
This compound is a prodrug that is rapidly converted in the body to its active diacid metabolite, Moexiprilat.[1] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).[1] By inhibiting ACE, Moexiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Accurate and reliable quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments. This application note provides a detailed protocol for the simultaneous determination of this compound and Moexiprilat in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound and Moexiprilat reference standards
-
Benazepril (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of this compound, Moexiprilat, and the internal standard from human plasma.[2]
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Benazepril).
-
Vortex the sample for 10 seconds.
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 column.
-
Column: Sunfire C18 (or equivalent)
-
Mobile Phase: 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile (30:70, v/v)[2]
-
Flow Rate: 0.8 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 499.4 | 234.2[3] |
| Moexiprilat | 471.0 | 206.0 |
| Benazepril (IS) | 425.2 | 351.1[3] |
-
Ion Source Parameters: Optimized for maximum signal intensity. Typical parameters include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound and Moexiprilat in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 0.5-100 ng/mL for this compound and 5-200 ng/mL for Moexiprilat.[2] The correlation coefficients (r²) for the calibration curves were consistently ≥ 0.998 for both analytes.[2]
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 100 | ≥ 0.998 |
| Moexiprilat | 5 - 200 | ≥ 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | < 10 | < 12 | 90 - 110 |
| Medium | < 8 | < 10 | 92 - 108 | |
| High | < 7 | < 9 | 95 - 105 | |
| Moexiprilat | Low | < 11 | < 13 | 88 - 112 |
| Medium | < 9 | < 11 | 91 - 109 | |
| High | < 8 | < 10 | 94 - 106 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound and Moexiprilat.
Caption: Mechanism of action of Moexiprilat in the Renin-Angiotensin-Aldosterone System.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of this compound and its active metabolite Moexiprilat in human plasma. The simple sample preparation procedure and short chromatographic run time make this method ideal for supporting pharmacokinetic and clinical studies in drug development.
References
- 1. Metabolism of this compound to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-electro spray ionization tandem mass spectrometry for simultaneous determination of this compound and its active metabolite Moexiprilat in human plasma | European Journal of Chemistry [eurjchem.com]
- 3. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rapid UPLC Analysis of Moexipril
Introduction
Moexipril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1] It is a prodrug that is rapidly converted to its active metabolite, moexiprilat. The accurate and rapid quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including shorter run times, improved resolution, and reduced solvent consumption, making it an ideal technique for the high-throughput analysis of this compound.
These application notes provide detailed protocols for the rapid analysis of this compound using UPLC systems, adaptable for various applications from routine quality control to bioanalytical studies. The methodologies are based on established liquid chromatography principles and draw from published research on this compound analysis.
I. Core Concepts and Workflow
The rapid analysis of this compound by UPLC generally involves a streamlined workflow from sample preparation to data acquisition and analysis. The key stages are outlined below.
Figure 1: General workflow for the rapid UPLC analysis of this compound.
II. Application 1: Rapid Quantification of this compound in Bulk Drug and Pharmaceutical Dosage Forms
This application focuses on a stability-indicating UPLC method suitable for the routine quality control of this compound hydrochloride in its pure form and in tablets.
Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Condition |
| System | UPLC system with a PDA/TUV detector |
| Column | Acquity UPLC HSS C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 40°C |
| Detection Wavelength | 210 nm[2][3] |
| Run Time | < 5 minutes |
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of this compound HCl reference standard into a 25 mL volumetric flask. Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent), sonicate to dissolve, and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
3. Preparation of Sample Solutions (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound HCl and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent, mix well, and filter through a 0.22 µm syringe filter.
-
Further dilute the filtrate with the diluent to obtain a final concentration within the calibration range.
Data Presentation
Table 1: System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Tailing Factor | ≤ 2.0 | 1.1 - 1.4 |
| Theoretical Plates | > 2000 | > 5000 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| LOD | - | ~0.014 µg/mL[2] |
| LOQ | - | ~0.32 µg/mL[2] |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.0% |
III. Application 2: High-Throughput Analysis of this compound and Moexiprilat in Biological Matrices
This application outlines a UPLC-MS/MS method for the simultaneous determination of this compound and its active metabolite, moexiprilat, in plasma for pharmacokinetic studies. The use of tandem mass spectrometry provides high sensitivity and selectivity.
Experimental Protocol
1. UPLC-MS/MS Conditions:
| Parameter | Condition |
| System | UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source |
| Column | Acquity UPLC HSS C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Optimized for rapid elution (e.g., 10-90% B in 2 minutes) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
2. Sample Preparation (Liquid-Liquid Extraction):
Figure 2: Liquid-liquid extraction workflow for plasma samples.
-
To 200 µL of plasma, add the internal standard (e.g., Benazepril).[4]
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.[4]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
Data Presentation
Table 2: MRM Transitions and Linearity for this compound and Moexiprilat
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | r² |
| This compound | 499.4[4] | 234.2[4] | 0.2 - 204[4] | ≥ 0.99[4] |
| Moexiprilat | 471.0[5] | Dependent on fragmentation | 1 - 200 | ≥ 0.99 |
| Benazepril (IS) | 425.2[4] | 351.1[4] | - | - |
Note: The product ion for Moexiprilat will need to be determined through infusion and MS/MS optimization.
IV. Method Development and Optimization Considerations
For the successful implementation of these UPLC methods, the following should be considered:
-
Column Chemistry: While C18 is a common choice, for stability-indicating methods, alternative column chemistries like phenyl or cyano columns may provide better separation of degradation products.[2]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape and retention of this compound and moexiprilat. Buffering the aqueous phase may be necessary for robust and reproducible results.
-
Gradient Optimization: For complex mixtures or stability studies, a gradient elution will likely be necessary to achieve adequate separation of all components within a short run time.
-
MS Source Parameters: For UPLC-MS/MS analysis, optimization of source parameters such as capillary voltage, gas flow, and temperature is critical for achieving maximum sensitivity.[5]
By leveraging the speed and resolution of UPLC technology, these application notes provide a framework for the rapid and reliable analysis of this compound in various settings, enhancing throughput and efficiency in both quality control and research environments.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Electrochemical Determination of Moexipril Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical determination of moexipril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2][3] The methods described herein are sensitive, accurate, and suitable for the quantification of this compound hydrochloride in pharmaceutical formulations.[4][5]
Introduction
This compound hydrochloride is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[1] Electrochemical methods offer a rapid and cost-effective alternative to chromatographic techniques for the determination of this pharmaceutical compound.[6] These methods are based on the inherent electrochemical properties of the this compound molecule, which undergoes both oxidation and reduction at specific potentials.[7][8] This document outlines voltammetric and potentiometric approaches for its quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of various electrochemical methods reported for the determination of this compound hydrochloride.
| Method | Electrode | Linear Range (mol/L) | Limit of Detection (LOD) (mol/L) | Limit of Quantification (LOQ) (mol/L) | Recovery (%) | Reference |
| Differential Pulse Voltammetry (DPV) | Carbon Paste Electrode (CPE) with SDS | 4.0 x 10⁻⁷ - 5.2 x 10⁻⁶ | 6.87 x 10⁻⁸ | 2.29 x 10⁻⁷ | 99.65 - 100.76 | [4][9] |
| Square-Wave Adsorptive Stripping Voltammetry | Hanging Mercury Drop Electrode (HMDE) | 0.03 x 10⁻⁶ - 1.35 x 10⁻⁶ | - | 0.032 x 10⁻⁶ | 97.1 - 106.2 | [7] |
| Square-Wave Adsorptive Stripping Voltammetry | Glassy Carbon Electrode (GCE) | 0.2 x 10⁻⁶ - 20.0 x 10⁻⁶ | - | 0.47 x 10⁻⁶ | 97.1 - 106.2 | [7] |
| Potentiometry | Carbon Paste Electrode (CPE) | 10⁻⁷ - 10⁻² | 6.73 x 10⁻⁸ | - | 98.94 - 99.59 | [5] |
| Potentiometry | PVC Membrane Electrode | 10⁻⁷ - 10⁻² | 5.38 x 10⁻⁸ | - | 98.44 - 99.25 | [5] |
Experimental Protocols
Voltammetric Determination using Differential Pulse Voltammetry (DPV) at a Carbon Paste Electrode
This protocol is based on the enhancement effect of sodium dodecyl sulfate (SDS) on the electrochemical oxidation of this compound hydrochloride at a carbon paste electrode.[4][9]
a. Apparatus:
-
A three-electrode system comprising a carbon paste working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode.
-
A potentiostat/galvanostat.
b. Reagents and Solutions:
-
This compound Hydrochloride Stock Solution (1.0 x 10⁻³ mol/L): Accurately weigh the required amount of this compound hydrochloride and dissolve it in methanol in a 100 mL volumetric flask.[9]
-
Britton-Robinson (BR) Buffer: Prepare a stock solution containing 0.04 mol/L acetic acid, 0.04 mol/L phosphoric acid, and 0.04 mol/L boric acid. Adjust to the desired pH (e.g., pH 7.0) with 0.2 mol/L sodium hydroxide.
-
Sodium Dodecyl Sulfate (SDS) Solution (1.0 x 10⁻² mol/L): Dissolve the appropriate amount of SDS in distilled water.
c. Preparation of the Carbon Paste Electrode:
-
Thoroughly mix high-purity graphite powder with a suitable pasting liquid (e.g., paraffin oil) in a mortar.
-
Pack the paste into the electrode cavity and smooth the surface.
d. Experimental Procedure:
-
Place 5 mL of BR buffer (pH 7.0) into the electrochemical cell.
-
Add the desired concentration of SDS solution (e.g., to a final concentration of 1.0 x 10⁻⁴ mol/L).[9]
-
Add an appropriate volume of the this compound hydrochloride stock solution to the cell.
-
Immerse the electrodes in the solution.
-
Record the differential pulse voltammogram by scanning the potential towards the anodic direction.
-
The oxidation peak of this compound hydrochloride will be observed. The peak current is proportional to the concentration of this compound hydrochloride.
e. DPV Parameters:
Potentiometric Determination using an Ion-Selective Electrode
This protocol describes the use of a carbon paste or PVC membrane ion-selective electrode for the determination of this compound hydrochloride based on the formation of an ion-pair with sodium tetraphenylborate.[5]
a. Apparatus:
-
A potentiometer/pH meter.
-
An Ag/AgCl reference electrode.
-
A this compound hydrochloride ion-selective electrode (CPE or PVC membrane type).
b. Reagents and Solutions:
-
This compound Hydrochloride Standard Solutions: Prepare a series of standard solutions of this compound hydrochloride by serial dilution of a stock solution (e.g., 10⁻² mol/L) with distilled water.[5]
-
Sodium Tetraphenylborate Solution.
c. Preparation of the Ion-Selective Electrode (Carbon Paste Type):
-
Prepare the ion-pair by mixing this compound hydrochloride and sodium tetraphenylborate solutions.
-
Mix the resulting precipitate (the ion-exchanger) with graphite powder and a plasticizer (e.g., dioctyl phthalate).[5]
-
Pack the paste into the electrode body.
d. Experimental Procedure:
-
Immerse the this compound hydrochloride ion-selective electrode and the reference electrode in a standard solution of this compound hydrochloride, starting from the lowest concentration.
-
Record the potential reading once it stabilizes.
-
Rinse and dry the electrodes between measurements.
-
Repeat the measurement for all standard solutions.
-
Plot the recorded potential versus the logarithm of the this compound hydrochloride concentration to obtain a calibration curve.
-
Measure the potential of the sample solution and determine its concentration from the calibration curve.
Visualizations
Caption: General workflow for the electrochemical determination of this compound hydrochloride.
Caption: Simplified signaling pathway for the voltammetric detection of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | CAS 82586-52-5 | RS 10085 | Tocris Bioscience [tocris.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Determination of antihypertensive drug this compound hydrochloride based on the enhancement effect of sodium dodecyl sulfate at carbon paste electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. jocpr.com [jocpr.com]
- 7. Electrochemistry of this compound: experimental and computational approach and voltammetric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Degradation products of Moexipril under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation products of Moexipril under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under stress conditions?
A1: this compound is susceptible to degradation through hydrolysis (acidic, alkaline, and neutral), oxidation, and photolysis.[1][2] It is generally stable under thermal stress.[1][2] The main degradation pathways involve the hydrolysis of the ester and amide bonds within the this compound molecule.
Q2: How many degradation products of this compound have been identified?
A2: Forced degradation studies have identified a total of five primary degradation products, commonly designated as DP1, DP2, DP3, DP4, and DP5.[1][2]
Q3: Under which specific stress conditions are the different degradation products formed?
A3: The formation of the five degradation products is dependent on the specific stressor applied:
Q4: What is the active metabolite of this compound?
A4: this compound is a prodrug that is metabolized in the liver to its active form, moexiprilat, through the hydrolysis of an ethyl ester group.[3] Moexiprilat is the pharmacologically active compound responsible for the angiotensin-converting enzyme (ACE) inhibition.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under thermal stress. | This compound is known to be stable under thermal conditions.[1][2] | This is an expected result. If the objective is to induce degradation, focus on hydrolytic, oxidative, or photolytic stress conditions. |
| Inconsistent degradation product profile. | Variation in experimental parameters such as temperature, pH, or concentration of the stressor. Contamination of reagents or glassware. | Strictly control all experimental parameters. Ensure the use of high-purity reagents and thoroughly cleaned glassware. |
| Difficulty in separating degradation products chromatographically. | Suboptimal HPLC/LC-MS method. The column, mobile phase, or gradient elution program may not be suitable for resolving all degradation products from the parent drug and each other. | Refer to the detailed "Experimental Protocols" section for a validated LC-MS method. Method development and optimization may be necessary for your specific equipment and conditions. |
| Poor ionization or fragmentation of degradation products in MS analysis. | Incorrect mass spectrometry settings (e.g., ionization mode, collision energy). The chemical nature of the degradation product may not be amenable to the chosen ionization technique. | Optimize MS parameters for each degradation product if possible. Consider using different ionization sources (e.g., APCI in addition to ESI). |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of impurities. Non-chromophoric degradation products. Adsorption of the drug or degradation products to container surfaces. Inaccurate quantification method. | Ensure the analytical method is specific and can separate all degradation products. Use a universal detector like a Corona Charged Aerosol Detector (CAD) if non-chromophoric products are suspected. Use silanized glassware to minimize adsorption. Validate the quantification method for all analytes. |
Summary of this compound Degradation Products
While specific quantitative data on the percentage of each degradation product formed under various stress conditions is not extensively available in the public domain, the qualitative distribution of the five major degradation products has been well-characterized.
| Stress Condition | Degradation Products Formed |
| Acidic Hydrolysis (0.1 N HCl, 80°C, 48h) | DP1, DP2, DP4, DP5[1] |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 48h) | DP2, DP3, DP4[1] |
| Neutral Hydrolysis (Water, 80°C, 72h) | DP1, DP4, DP5[1] |
| Oxidative Degradation (3-30% H₂O₂, 7 days) | DP1, DP4, DP5[1] |
| Photolytic Degradation (UV light at 320 nm, 10 days) | DP4, DP5[1] |
| Thermal Degradation (100°C, 3 days) | Stable (No degradation products formed)[1] |
Experimental Protocols
Forced Degradation (Stress Testing) of this compound
This protocol is based on studies conducted according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[1]
a) Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
b) Stress Conditions:
-
Acidic Hydrolysis:
-
To an appropriate volume of the stock solution, add 0.1 N hydrochloric acid.
-
Reflux the solution at 80°C for 48 hours.[1]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N sodium hydroxide.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Alkaline Hydrolysis:
-
To an appropriate volume of the stock solution, add 0.1 N sodium hydroxide.
-
Reflux the solution at 80°C for 48 hours.[1]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N hydrochloric acid.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Neutral Hydrolysis:
-
To an appropriate volume of the stock solution, add purified water.
-
Reflux the solution at 80°C for 72 hours.[1]
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To an appropriate volume of the stock solution, add 3-30% hydrogen peroxide.
-
Store the solution at room temperature for 7 days.[1]
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution (in a transparent container) to UV light (e.g., 320 nm) for 10 days.[1]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Dilute the exposed and control samples with the mobile phase to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound hydrochloride in a petri dish.
-
Place the dish in a hot air oven maintained at 100°C for 3 days.[1]
-
After exposure, cool the sample and dissolve it in a suitable solvent for analysis.
-
Analytical Method for Separation and Identification
A stability-indicating LC-MS/MS method is crucial for the effective separation and characterization of the degradation products.
-
Liquid Chromatography System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 20 mM Ammonium acetate buffer.[4]
-
Mobile Phase B: Methanol.[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Elution: Gradient elution is typically required to separate all five degradation products from the parent drug. The specific gradient program should be optimized.
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for accurate mass measurements and MS/MS fragmentation studies.
-
Analysis: The degradation products are identified and structurally elucidated by comparing their mass spectra and fragmentation patterns with that of the parent this compound molecule.[1]
-
Visualizations
Experimental Workflow for this compound Stress Testing
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Optimizing Lyophilized Powder Formulation of Moexipril
Welcome to the technical support center for the optimization of lyophilized Moexipril powder formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the formulation and lyophilization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a candidate for lyophilization?
A1: this compound has limited stability in aqueous solutions.[1][2] Lyophilization, or freeze-drying, is a process that removes water from the product at low temperatures, which can significantly enhance the long-term stability of thermolabile or moisture-sensitive drugs like this compound, allowing for a longer shelf life.[3][4]
Q2: What are the primary degradation pathways for this compound in a lyophilized state?
A2: In the lyophilized powder form, the primary degradation products of this compound are the diketopiperazine (DKP) and the ester hydrolysis analog.[2] Lyophilization has been shown to suppress spontaneous cyclization and hydrolysis processes that occur in aqueous solutions, but the overall spontaneous cyclization process leading to DKP formation is not entirely prevented by the removal of water.[2]
Q3: How does the pH of the pre-lyophilization solution affect the stability of the final lyophilized powder?
A3: The stability of lyophilized this compound is unexpectedly dependent on the pH of the initial solution. While this compound is most stable at a pH of 4.5 in an aqueous solution, the lyophilized powder shows maximum reactivity and instability at a pH of 5.1.[2] At pH values below 3 or above 6, the lyophilized powder is significantly more stable.[2] This highlights that stability data from solutions cannot be directly extrapolated to the lyophilized state.[2]
Q4: What are common excipients used in lyophilized formulations?
A4: Common excipients in lyophilized formulations include:
-
Bulking agents: To provide structure and prevent cake collapse (e.g., mannitol, sucrose).[5]
-
Lyoprotectants/Cryoprotectants: To protect the active pharmaceutical ingredient (API) from freezing and drying stresses (e.g., sucrose, trehalose).
-
Buffers: To control the pH of the formulation (e.g., citrate, phosphate). However, some buffers can cause a significant pH shift upon freezing.[5]
-
Tonicity modifiers: To adjust the tonicity of the formulation for parenteral administration (e.g., sodium chloride, mannitol).[5]
Q5: What is "cake collapse" and why is it a concern?
A5: Cake collapse is the loss of the macroscopic structure of the lyophilized cake, which can result in a shrunken or melted appearance.[6][7] This occurs when the temperature of the product during primary drying exceeds its critical collapse temperature.[4][6] A collapsed cake can lead to increased residual moisture, poor stability, and prolonged reconstitution times.[7]
Troubleshooting Guide
Issue 1: Poor Cake Appearance (e.g., collapse, shrinkage, cracking)
| Question | Possible Cause | Suggested Solution |
| Why did my lyophilized cake collapse? | The product temperature during primary drying likely exceeded the collapse temperature of the formulation.[4][6] | 1. Determine the collapse temperature of your formulation using Differential Scanning Calorimetry (DSC) or freeze-drying microscopy. 2. During primary drying, maintain the shelf temperature so that the product temperature remains at least 2-5°C below the determined collapse temperature.[8] 3. Consider adding a crystalline bulking agent like mannitol, which can provide structural support to the cake.[5] |
| My cake has shrunk and pulled away from the vial walls. What happened? | This can be a sign of micro-collapse or can occur during secondary drying due to excessive heating rates.[9] | 1. Optimize the freezing process with a slower cooling rate and an annealing step to create a more robust cake structure.[10] 2. Reduce the temperature ramping rate during the secondary drying phase.[9] |
| The cake is cracked. Is this a problem? | Cracking can sometimes be a cosmetic defect, but it can also indicate stress within the cake due to an inappropriate freezing rate or formulation issues. | 1. Optimize the cooling rate during the freezing stage. Very fast cooling can sometimes lead to cracking. 2. Ensure the formulation has an adequate solid content to form a robust cake. |
Issue 2: High Residual Moisture Content
| Question | Possible Cause | Suggested Solution |
| My final product has a high residual moisture content. Why? | 1. Insufficient primary or secondary drying time. 2. The vacuum level was too high (not enough of a pressure gradient for efficient sublimation). 3. A collapsed cake structure can trap moisture. | 1. Extend the duration of the primary and/or secondary drying phases. 2. Optimize the vacuum level to facilitate efficient water vapor removal. 3. Address any cake collapse issues as described above. |
| How can I accurately measure the residual moisture? | Karl Fischer titration is the most common and accurate method for determining the residual moisture in lyophilized products.[3] | Follow a validated Karl Fischer titration protocol, either by direct titration of the powder or by external extraction with a dry solvent like anhydrous methanol to avoid ambient moisture contamination.[3] |
Issue 3: Long Reconstitution Time
| Question | Possible Cause | Suggested Solution |
| It takes a long time to reconstitute my lyophilized this compound. How can I improve this? | 1. The cake has a low porosity, which can be a result of the freezing process or cake collapse.[11] 2. The formulation components may have poor solubility.[11] 3. High protein concentration (if applicable in co-formulations). | 1. Optimize the freezing rate. Slower freezing generally leads to larger ice crystals and a more porous cake, which can aid reconstitution.[7] 2. Ensure all excipients are fully dissolved in the pre-lyophilization solution. 3. Consider diluting the pre-lyophilization solution and adjusting the fill volume to create a thinner, more porous cake.[12] |
| What is the proper technique for reconstitution? | Improper reconstitution technique can lead to incomplete dissolution or foaming. | 1. Allow the vial to come to room temperature before adding the diluent.[13] 2. Slowly add the specified volume of the reconstitution liquid. 3. Gently swirl or roll the vial to dissolve the contents. Avoid vigorous shaking, which can cause foaming.[13][14] |
Quantitative Data
Table 1: Effect of pH on the Stability of Lyophilized this compound at 50°C
| pH of Pre-lyophilization Solution | Relative Reactivity/Degradation Rate |
| < 3 | Low |
| 5.1 | High (Maximum Reactivity) |
| > 6 | Low |
| Data synthesized from Strickley et al., 1989.[2] |
Table 2: Compatibility of this compound Hydrochloride (MOXL) with Lubricants in Solid-State Mixtures
| Lubricant | Compatibility | Degradation Rate Constant of MOXL |
| None (Pure MOXL) | - | (1.43 ± 0.32) x 10⁻⁶ |
| Magnesium Stearate | Incompatible | (4.15 ± 0.12) x 10⁻³ |
| Glyceryl Behenate | Compatible | No significant interaction observed |
| Data from Staniṣa et al., 2012. The presence of magnesium stearate increased the degradation rate of this compound approximately threefold.[15][16] |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound and its Degradants
This protocol is a general guideline and should be validated for your specific application.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM ammonium acetate buffer at pH 4.5) and an organic solvent (e.g., a mixture of methanol and acetonitrile). A common starting point could be a 60:40 ratio of organic to aqueous phase.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[17]
-
Sample Preparation:
-
Accurately weigh the lyophilized this compound powder.
-
Reconstitute the powder in a known volume of mobile phase to achieve a target concentration (e.g., 75 µg/mL).[18]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine the retention time.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the appearance of degradation peaks, such as diketopiperazine and the ester hydrolysis product.
-
Quantify the amount of this compound and its degradants by comparing the peak areas to those of reference standards.
-
2. Residual Moisture Determination by Coulometric Karl Fischer Titration
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Reagents: Anode and cathode solutions suitable for coulometric Karl Fischer titration.
-
Procedure (External Dissolution Method):
-
Carefully open the vial containing the lyophilized this compound powder in a low-humidity environment (e.g., a glove box) to minimize exposure to atmospheric moisture.
-
Accurately weigh the vial with the lyophilized cake.
-
Using a dry syringe, inject a precise volume of anhydrous methanol or another suitable dry solvent into the vial.
-
Reweigh the vial to determine the exact weight of the solvent added.
-
Gently swirl or vortex the vial until the powder is completely dissolved or suspended.
-
Allow the titrator to stabilize and perform a blank titration with the solvent to determine its moisture content.
-
Using a dry syringe, withdraw an accurately measured aliquot of the sample solution and inject it into the Karl Fischer titration cell.
-
The titrator will automatically measure the water content.
-
Calculate the percentage of residual moisture in the original lyophilized powder, correcting for the moisture content of the solvent.
-
3. Thermal Characterization by Differential Scanning Calorimetry (DSC)
-
Instrumentation: Differential Scanning Calorimeter (DSC).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pre-lyophilized this compound solution into an aluminum DSC pan.
-
Place an empty, sealed aluminum pan in the reference position.
-
-
Procedure:
-
Cool the sample to approximately -70°C at a controlled rate (e.g., 5°C/min).
-
Hold the sample at -70°C for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 25°C).[19]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the glass transition temperature (Tg'), which is indicative of the collapse temperature.
-
Visualizations
Caption: Troubleshooting workflow for common lyophilization issues.
Caption: Simplified degradation pathways of this compound.
Caption: Logical workflow for this compound lyophilized formulation development.
References
- 1. mt.com [mt.com]
- 2. An unexpected pH effect on the stability of this compound lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. lyophilizationworld.com [lyophilizationworld.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 8. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Freezing process influences cake appearance of a lyophilized amorphous protein formulation with low solid content and high fill configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lyophilizationworld.com [lyophilizationworld.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. jocpr.com [jocpr.com]
- 19. tsijournals.com [tsijournals.com]
Minimizing Moexipril degradation during sample preparation
This center provides researchers, scientists, and drug development professionals with targeted guidance to minimize the degradation of Moexipril during sample preparation and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound samples.
| Question (Observed Issue) | Potential Cause & Explanation | Recommended Solution |
| Why is my measured this compound concentration unexpectedly low? | This compound is a prodrug susceptible to degradation, primarily through two pathways: 1) Hydrolysis: The ester group can be cleaved to form the active metabolite, Moexiprilat, a process accelerated by basic (alkaline) conditions. 2) Intramolecular Cyclization: Under acidic conditions (pH ≤ 4), this compound can cyclize to form a diketopiperazine (DKP) derivative.[1] Both pathways reduce the concentration of the parent drug. | • Control pH: Maintain sample pH in the range of 6-7 where possible. Use buffered solutions. • Low Temperature: Keep samples cold (2-8°C) during processing and store them at -20°C or lower for long-term stability. • Limit Exposure Time: Process samples as quickly as possible. |
| I see a large, early-eluting peak in my chromatogram that isn't this compound. | This is likely Moexiprilat , the active metabolite formed by hydrolysis of the parent drug.[2] Its formation is favored at neutral to basic pH and can occur in biological matrices due to enzymatic activity. | • Confirm Identity: Use a Moexiprilat reference standard if available. • Inhibit Esterases (for plasma/tissue): Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride). • Acidify Immediately: For plasma samples, acidify immediately after separation to a pH of ~3-4 to precipitate proteins and inhibit enzymatic activity. This must be balanced against the risk of DKP formation if the sample is held for an extended period at this pH. |
| There's a significant peak that appears under acidic preparation conditions. | This is characteristic of the diketopiperazine (DKP) derivative . This degradation pathway is the predominant one at pH values of 4 or below.[1] | • Avoid Strong Acids: If acidic conditions are necessary (e.g., for protein precipitation), use the mildest effective acid and minimize the exposure time. • Work Quickly and Cold: Perform acidic steps at low temperatures (on ice) to slow the rate of cyclization. • pH Adjustment: Neutralize the sample with a suitable buffer as soon as the acidic step is complete. |
| My results are inconsistent between samples processed at different times. | This compound degradation is time and temperature-dependent. Variations in processing time, benchtop temperature, or freeze-thaw cycles can lead to significant variability in the extent of degradation. | • Standardize Workflow: Ensure every sample is processed using the exact same protocol with consistent timing for each step. • Process in Batches: Prepare samples in manageable batches to ensure uniformity. • Minimize Freeze-Thaw Cycles: Aliquot samples upon collection to avoid repeated freezing and thawing of the bulk sample. |
| The recovery of this compound is poor after liquid-liquid extraction (LLE). | The choice of extraction solvent and sample pH are critical for efficient partitioning. This compound's charge state, which is pH-dependent, will dictate its solubility in organic solvents. | • Optimize Extraction pH: Adjust the sample pH to neutralize the carboxylic acid groups on this compound, making it less polar and more amenable to extraction into a non-polar organic solvent like ethyl acetate.[3] • Solvent Selection: Ethyl acetate is a commonly used and effective solvent for extracting this compound from plasma.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound? A1: The two main degradation products are Moexiprilat , formed via hydrolysis of the ethyl ester group, and a diketopiperazine (DKP) derivative , formed via intramolecular cyclization.[1][4] Moexiprilat is the pharmacologically active metabolite.
Q2: What are the optimal pH and temperature conditions for storing this compound samples? A2: For short-term storage (during processing), samples should be kept on ice (2-8°C) and at a slightly acidic to neutral pH (e.g., pH 6-7). For long-term storage, samples should be frozen at -20°C or, ideally, -80°C immediately after collection and processing.
Q3: How does light affect this compound stability? A3: this compound is known to degrade under photolytic (light) stress.[5] Therefore, it is crucial to protect samples and stock solutions from light by using amber vials or by covering containers with aluminum foil.
Q4: Can I use standard blood collection tubes for plasma analysis? A4: To prevent enzymatic hydrolysis of this compound to Moexiprilat in blood samples, it is recommended to use collection tubes containing an esterase inhibitor, such as sodium fluoride. Standard EDTA or heparin tubes may not be sufficient to prevent this conversion.
Q5: My formulation contains magnesium stearate. Could this be a problem? A5: Yes. Studies have shown that magnesium stearate can induce instability in this compound, especially in the presence of moisture.[6] If analyzing solid dosage forms, be aware of this potential interaction.
Data Presentation: Forced Degradation Summary
The following table summarizes the outcomes of forced degradation studies, indicating the conditions under which this compound is susceptible to degradation.
| Stress Condition | Reagent / Method | Typical Duration & Temp. | Result | Primary Degradants |
| Acid Hydrolysis | 0.1 M HCl | Reflux at 80°C | Significant Degradation | Diketopiperazine (DKP), Moexiprilat[1][7] |
| Base Hydrolysis | 0.1 M NaOH | Reflux at 80°C | Significant Degradation | Moexiprilat[1][7] |
| Oxidation | 3-30% H₂O₂ | Room Temp, 7 days | Significant Degradation | Oxidative adducts[5] |
| Photolytic | UV Light (e.g., 254 nm) | 10 days | Degradation Observed | Photodegradation products[5] |
| Thermal | Dry Heat | 100°C, 3 days | Stable | Minimal to no degradation[5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on a liquid-liquid extraction (LLE) method suitable for LC-MS/MS analysis.[3]
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant and an esterase inhibitor (e.g., sodium fluoride).
-
Plasma Separation: Centrifuge the blood sample at ~2000 x g for 10 minutes at 4°C. Immediately transfer the plasma supernatant to a clean polypropylene tube.
-
Aliquoting: Aliquot a 500 µL volume of plasma into a fresh tube for extraction.
-
Internal Standard (IS): Add the internal standard (e.g., Benazepril) to the plasma sample and vortex briefly.
-
Extraction:
-
Add 2.5 mL of ethyl acetate to the plasma sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85:15 v/v Methanol:0.1% Formic Acid Buffer).[3]
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Recommended HPLC-UV Method Conditions
This protocol provides a starting point for a stability-indicating HPLC-UV method.
-
Instrument: High-Performance Liquid Chromatography system with UV Detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 20mM ammonium acetate (pH adjusted to 6.0) and methanol in a gradient elution mode.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
Visualizations
This compound Degradation Pathways
The following diagram illustrates the two primary chemical degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Recommended Sample Handling Workflow
This workflow outlines the critical steps to maintain sample integrity from collection to analysis.
Caption: Recommended workflow for plasma sample preparation.
References
- 1. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for this compound, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An unexpected pH effect on the stability of this compound lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, this compound hydrochloride: dry powder vs wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming poor aqueous solubility of Moexipril in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moexipril, focusing on challenges related to its aqueous solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound Hydrochloride?
There are some conflicting reports regarding the solubility of this compound. However, this compound is commercially available as a hydrochloride salt, which enhances its aqueous solubility[1]. Multiple sources indicate that this compound hydrochloride is soluble in water.[2] One supplier specifies its solubility as up to 100 mM in water. Another source states it is soluble at approximately 10% weight-to-volume in distilled water at room temperature.[2] Reports of insolubility may refer to the free base form of this compound.
Q2: Why am I observing precipitation of this compound in my aqueous buffer?
Precipitation of this compound in aqueous buffers can occur due to several factors:
-
pH of the buffer: The solubility of this compound, like many ionizable compounds, is pH-dependent. Changes in pH can shift the equilibrium between the more soluble ionized form and the less soluble unionized form, leading to precipitation.
-
Buffer composition: Certain ions in the buffer might interact with this compound, reducing its solubility.
-
Concentration: The concentration of this compound in your stock solution or final assay may exceed its solubility limit under the specific experimental conditions.
-
Temperature: Solubility can be temperature-dependent. A decrease in temperature could lead to precipitation.
Q3: Can I use organic solvents to dissolve this compound?
Yes, organic solvents can be used to prepare stock solutions of this compound. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 100 mM. When preparing a stock solution in an organic solvent, it is crucial to ensure that the final concentration of the solvent in the aqueous assay buffer is low enough to not affect the biological system or assay performance.
Troubleshooting Guide
Issue: this compound precipitates when added to my aqueous assay buffer.
Possible Cause 1: pH of the buffer is not optimal for this compound solubility.
-
Troubleshooting Step: Adjust the pH of your aqueous buffer. For many applications involving this compound, a slightly acidic pH may be beneficial for maintaining solubility, as suggested by its use in various HPLC mobile phases.[3][4] Experiment with a pH range of 3 to 6 to identify the optimal pH for your specific assay conditions. It is important to note that this compound's stability can also be pH-dependent, with maximum reactivity observed at pH 5.1 in lyophilized powder form.[5][6]
Possible Cause 2: The concentration of this compound is too high.
-
Troubleshooting Step: Prepare a more dilute stock solution or decrease the final concentration of this compound in your assay. Determine the solubility limit of this compound in your specific buffer system by preparing a series of concentrations and observing for precipitation.
Possible Cause 3: The organic solvent from the stock solution is causing precipitation upon dilution.
-
Troubleshooting Step: Minimize the volume of the organic stock solution added to the aqueous buffer. A common practice is to ensure the final concentration of the organic solvent (e.g., DMSO) is less than 1% (v/v) in the final assay volume. If a higher concentration of this compound is required, consider alternative solubilization methods.
Issue: Low or inconsistent signal in my this compound assay.
Possible Cause 1: Incomplete dissolution of this compound.
-
Troubleshooting Step: Ensure complete dissolution of the this compound powder before use. Sonication can aid in dissolving the compound. Visually inspect the solution for any particulate matter.
Possible Cause 2: Degradation of this compound in the assay buffer.
-
Troubleshooting Step: this compound can be susceptible to hydrolysis. Prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous buffer before analysis. Consider the pH of your buffer, as it can affect stability.[5][6]
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Water | Soluble to 100 mM | |
| Water | ~10% (w/v) at room temperature | [7][2][3][8] |
| DMSO | Soluble to 100 mM | |
| DMSO | 20 mg/mL (~37.4 mM) | [9] |
| Ethanol | Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution using a Co-solvent
This protocol is a general guideline for preparing a concentrated stock solution of this compound hydrochloride using an organic co-solvent like DMSO.
Materials:
-
This compound Hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound Hydrochloride powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer with pH Adjustment
This protocol describes the preparation of a working solution of this compound in an aqueous buffer, a common step in many biological assays.
Materials:
-
This compound Hydrochloride stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., phosphate buffer)
-
Acid or base for pH adjustment (e.g., HCl or NaOH)
-
pH meter
Procedure:
-
Prepare the aqueous buffer at the desired molarity.
-
Adjust the pH of the buffer to a slightly acidic range (e.g., pH 4-6) using a pH meter and dropwise addition of acid or base. This pH range is often cited in HPLC methods for this compound.[3][4]
-
Spike the pH-adjusted buffer with the this compound stock solution to achieve the final desired working concentration. Ensure the final concentration of the organic co-solvent is kept to a minimum (ideally <1% v/v).
-
Vortex the working solution gently to mix.
-
Use the freshly prepared working solution in your assay promptly to minimize potential degradation.
Visualizations
Caption: Mechanism of action of Moexiprilat.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ijrpr.com [ijrpr.com]
- 5. This compound | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An unexpected pH effect on the stability of this compound lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. selleckchem.com [selleckchem.com]
Navigating Moexipril Dosage Adjustments in Renal Impairment: A Technical Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate adjustment of Moexipril dosage in subjects with renal impairment. The following information, presented in a question-and-answer format, addresses key considerations for experimental design and clinical trial management.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for adjusting this compound dosage in subjects with renal impairment?
A1: this compound is a prodrug that is converted to its active metabolite, moexiprilat. Both this compound and moexiprilat are eliminated from the body primarily through the kidneys. In individuals with impaired renal function, the clearance of both substances is reduced, leading to a longer half-life and increased overall drug exposure (AUC).[1][2][3] This increased exposure can enhance the risk of adverse effects, such as hypotension and hyperkalemia. Therefore, dosage adjustments are crucial to ensure safety and efficacy in this patient population.
Q2: What are the specific dosage recommendations for this compound in subjects with renal impairment?
A2: For subjects with a creatinine clearance (CrCl) of 40 mL/min or less, the recommended initial dose of this compound is 3.75 mg administered once daily.[4][5][6][7] The dose can be titrated upwards, but should not exceed a maximum of 15 mg per day.[4][5][6][7]
Q3: What are the key pharmacokinetic changes observed for this compound and its active metabolite in renally impaired subjects?
A3: Studies have demonstrated a significant alteration in the pharmacokinetic profile of this compound and moexiprilat in subjects with renal impairment. As renal function declines, the elimination half-life and the area under the plasma concentration-time curve (AUC) for both this compound and moexiprilat increase.[1][2][3][8]
Data Presentation: Pharmacokinetic Parameters in Renal Impairment
The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, moexiprilat, in subjects with normal and impaired renal function.
| Parameter | This compound | Moexiprilat |
| Half-life (t½) in Normal Renal Function (CrCl > 90 mL/min) | ~1 hour[9] | 1.5 (SD 0.5) hours[9] |
| Half-life (t½) in Renal Impairment (CrCl 10-40 mL/min) | 2.2 (SD 0.7) hours[9] | 5.3 (SD 3.6) hours[9] |
| AUC in Normal Renal Function (CrCl > 90 mL/min) | 60 ng·hr/mL[9] | 150 ng·hr/mL[9] |
| AUC in Renal Impairment (CrCl 10-40 mL/min) | 70 ng·hr/mL[9] | 268 ng·hr/mL[9] |
Experimental Protocols
Protocol for a Pharmacokinetic Study of this compound in Subjects with Renal Impairment
This protocol is based on general FDA guidance for pharmacokinetic studies in subjects with renal impairment.
1. Study Design:
-
An open-label, single-dose, parallel-group study is recommended.
-
Enroll subjects in different cohorts based on their estimated glomerular filtration rate (eGFR) or creatinine clearance (CrCl). Recommended cohorts include:
-
Normal renal function (eGFR ≥ 90 mL/min/1.73 m²)
-
Mild impairment (eGFR 60-89 mL/min/1.73 m²)
-
Moderate impairment (eGFR 30-59 mL/min/1.73 m²)
-
Severe impairment (eGFR 15-29 mL/min/1.73 m²)
-
Kidney failure (eGFR < 15 mL/min/1.73 m²), including patients on dialysis.
-
2. Subject Selection:
-
Recruit subjects with stable renal function.
-
Exclude subjects with confounding conditions or those taking medications that could interact with this compound.
3. Dosing:
-
Administer a single oral dose of this compound. The dose should be carefully selected based on existing safety and efficacy data.
4. Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Process blood samples to separate plasma and store frozen until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and moexiprilat in plasma.
6. Data Analysis:
-
Calculate standard pharmacokinetic parameters for this compound and moexiprilat for each subject, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUCt) and extrapolated to infinity (AUCinf)
-
Elimination half-life (t½)
-
Apparent total clearance (CL/F)
-
Apparent volume of distribution (Vz/F)
-
-
Compare the pharmacokinetic parameters across the different renal function cohorts to assess the impact of renal impairment.
Troubleshooting Guide
Issue 1: A subject in the renal impairment cohort experiences a significant drop in blood pressure after the initial dose.
-
Troubleshooting Steps:
-
Assess for Dehydration: Ensure the subject is adequately hydrated. Volume depletion can exacerbate the hypotensive effects of ACE inhibitors.
-
Review Concomitant Medications: Check if the subject is taking other medications that can lower blood pressure, such as diuretics. If so, consider withholding the diuretic for a few days before this compound administration, if clinically appropriate.
-
Dose Adjustment: If hypotension persists, a lower starting dose may be necessary for future subjects in that cohort, or the current subject may need to be discontinued from the study.
-
Issue 2: Elevated serum potassium levels (hyperkalemia) are observed in a subject with moderate renal impairment.
-
Troubleshooting Steps:
-
Dietary Review: Assess the subject's intake of potassium-rich foods and supplements.
-
Review Concomitant Medications: Check for concurrent use of potassium-sparing diuretics, potassium supplements, or non-steroidal anti-inflammatory drugs (NSAIDs), which can increase the risk of hyperkalemia.
-
Monitoring: Monitor serum potassium levels more frequently.
-
Medical Intervention: If hyperkalemia is significant or symptomatic, medical intervention is required, and discontinuation of this compound should be considered.
-
Mandatory Visualizations
Caption: Workflow for this compound Dosage Adjustment in Renal Impairment.
Caption: Mechanism of Action of Moexiprilat.
References
- 1. FDA updates PK guidance for patients with impaired renal function | RAPS [raps.org]
- 2. drugs.com [drugs.com]
- 3. This compound HYDROCHLORIDE TABLETS USP, 7.5 mg and 15 mg 00175150 Rx only [dailymed.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Design and conduct considerations for studies in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA’s final guidance on renal impairment: Assessment of the regulatory approach to inform clinical development planning :: Parexel [parexel.com]
- 8. This compound (Univasc) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Moexipril and Urine Acetone Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results in urine acetone tests when working with the ACE inhibitor, Moexipril.
Frequently Asked Questions (FAQs)
Q1: Can this compound cause a false-positive urine acetone test?
While there is a documented case of a false-positive urine ketone test with captopril, another ACE inhibitor, there is currently no direct scientific literature confirming that this compound or its active metabolite, moexiprilat, interferes with standard urine acetone assays.[1] However, due to the structural similarities and shared pharmacological class with captopril, the possibility of a cross-reaction should be considered.
Q2: What is the proposed mechanism for ACE inhibitor interference with urine ketone tests?
The exact mechanism for the interference of captopril is not fully elucidated in the available literature. It is hypothesized that the sulfhydryl group present in the captopril molecule may react with the sodium nitroprusside reagent used in most urine ketone test strips, leading to a color change that is misinterpreted as a positive result for ketones. This compound does not contain a sulfhydryl group, but other structural or metabolic components could potentially interfere with the assay.
Q3: What should I do if I suspect a false-positive urine acetone result in a subject taking this compound?
If you suspect a false-positive result, it is crucial to perform confirmatory tests and follow a systematic troubleshooting process. This will help differentiate between a true ketonuria and a drug-induced interference. The troubleshooting guide below provides a step-by-step approach.
Q4: Are there alternative methods for ketone testing that are less susceptible to interference?
Yes, if drug interference is suspected with urine test strips, consider using a blood ketone meter. These devices measure beta-hydroxybutyrate, the predominant ketone body in diabetic ketoacidosis, and are generally less prone to interference from medications compared to urine acetoacetate tests.[2]
Troubleshooting Guide
Initial Observation: Unexpected Positive Urine Acetone Test
If a research subject on this compound has a positive urine acetone test that is not consistent with their clinical presentation (e.g., no signs of diabetic ketoacidosis, starvation, or other causes of ketosis), consider the possibility of a false positive.
Step 1: Review Subject's Clinical Status and Concomitant Medications
-
Clinical Correlation: Assess if the subject has any conditions that could lead to true ketonuria, such as diabetes, prolonged fasting, or a ketogenic diet.[2][3]
-
Concomitant Medications: Review all other medications the subject is taking. Several drugs and their metabolites can interfere with urine ketone tests.
Step 2: Perform Confirmatory Testing
-
Blood Ketone Measurement: The most reliable next step is to measure blood ketones (beta-hydroxybutyrate) using a handheld meter or a laboratory assay. A negative or low blood ketone level in the presence of a positive urine test strongly suggests an interfering substance.[2]
-
Alternative Urine Ketone Test: If available, try a urine ketone test from a different manufacturer that uses a different formulation of the nitroprusside reagent.
Step 3: In Vitro Spike/Recovery Experiment
To directly investigate the potential interference of this compound, a spike/recovery experiment can be performed.
Experimental Protocols
Protocol: In Vitro this compound Interference Testing
Objective: To determine if this compound or its metabolite, moexiprilat, directly interferes with the urine acetone test in vitro.
Materials:
-
This compound hydrochloride powder
-
Moexiprilat powder (if available)
-
Drug-free human urine
-
Urine ketone test strips (e.g., Ketostix®)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Vortex mixer
-
Pipettes and sterile tubes
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in PBS. The concentration should be physiologically relevant, considering the typical urinary excretion of the drug.
-
Spiking:
-
Take an aliquot of the drug-free urine.
-
Spike the urine with the this compound stock solution to achieve a final concentration that might be expected in a patient's urine.
-
Prepare a negative control by adding an equivalent volume of PBS to another aliquot of the same drug-free urine.
-
-
Testing:
-
Immediately after spiking, dip a urine ketone test strip into the this compound-spiked urine and the negative control urine.
-
Read the results at the time specified by the manufacturer.
-
-
Interpretation:
-
If the this compound-spiked urine shows a positive result while the negative control is negative, this suggests direct interference.
-
If both are negative, direct interference at the tested concentration is unlikely.
-
Data Presentation
Table 1: Common Substances Causing False-Positive Urine Ketone Tests
| Class | Substance | Reference |
| ACE Inhibitor | Captopril | [1] |
| Levodopa Metabolites | Levodopa | [3] |
| Phenothiazines | Chlorpromazine | |
| Salicylates | High doses of aspirin | [3] |
| Dyes | Phenazopyridine |
Note: This table is not exhaustive and is for general reference.
Visualizations
Logical Workflow for Investigating Suspected False-Positive Urine Acetone Test
Caption: Troubleshooting workflow for a suspected false-positive urine acetone test.
Hypothesized Mechanism of Nitroprusside Interference
Caption: Hypothesized interference with the nitroprusside reaction in urine ketone tests.
References
Technical Support Center: Managing Hypotension in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing hypotension as a side effect in animal studies.
Troubleshooting Guides
Issue: Sudden and Severe Drop in Blood Pressure Following Test Compound Administration
1. Cease Administration and Assess Vital Signs:
-
Immediately stop the infusion or administration of the test compound.
-
Continuously monitor mean arterial pressure (MAP), heart rate (HR), respiratory rate, and body temperature. Telemetry is the gold standard for continuous monitoring in conscious animals, while non-invasive tail-cuff methods can be used for intermittent measurements.[1][2][3] Invasive arterial catheters provide the most accurate real-time data in anesthetized animals.[4]
2. Initial Fluid Resuscitation:
-
Administer an intravenous (IV) or intraperitoneal (IP) bolus of warmed isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution).
-
Protocol for Rodents: A typical starting bolus is 10-20 mL/kg administered over 10-15 minutes.[5]
-
Reassess blood pressure. If there is no improvement, a second bolus may be administered.
3. Consider Vasopressor Support:
-
If hypotension persists despite fluid therapy, vasopressor administration may be necessary. This should be done with caution and continuous blood pressure monitoring.
-
Dopamine: Acts on D1, D2, beta, and alpha receptors depending on the dose, increasing cardiac output and systemic vascular resistance.[4]
-
Norepinephrine: A potent α1-agonist that causes vasoconstriction.
4. Investigate the Cause:
-
Review the pharmacological profile of the test compound. Does it have known vasodilatory or cardiodepressant effects?
-
Consider the possibility of an anaphylactic reaction, characterized by hypotension and potentially respiratory distress.
Issue: Gradual Decline in Blood Pressure During Anesthesia
1. Reduce Anesthetic Depth:
-
Inhalant anesthetics like isoflurane are common causes of dose-dependent hypotension due to vasodilation and myocardial depression.[6][7][8][9]
-
If possible, reduce the concentration of the inhalant anesthetic.
2. Ensure Adequate Fluid Support:
-
Anesthetized animals have altered fluid dynamics. Ensure a maintenance rate of IV fluids is being administered (e.g., 5-10 mL/kg/hr for crystalloids).[10]
3. Maintain Normothermia:
-
Hypothermia is a common side effect of anesthesia and can lead to bradycardia and hypotension.[4]
-
Use warming pads, heat lamps, or other methods to maintain the animal's body temperature.
4. Rule Out Other Causes:
-
Hemorrhage: Check surgical sites for any signs of bleeding.
-
Inadequate Analgesia: Pain can lead to autonomic instability. Ensure appropriate analgesic coverage.
Frequently Asked Questions (FAQs)
General Questions
-
What is considered hypotension in common laboratory animals?
-
What are the most common causes of hypotension in animal studies?
-
The most frequent causes include:
-
Anesthetic agents: Inhalants (isoflurane, sevoflurane) and injectable agents (propofol, ketamine/xylazine combinations) can cause vasodilation and decreased cardiac contractility.[7][8][9][12]
-
Hypovolemia: Can result from dehydration, hemorrhage, or fluid shifts.[4][12]
-
Vasodilation: Can be induced by the test compound, sepsis, or anaphylaxis.[4][12]
-
Cardiomyopathy: Pre-existing cardiac conditions can be exacerbated by experimental procedures.
-
-
Monitoring
-
What are the different methods for measuring blood pressure in rodents?
-
Telemetry: Considered the "gold standard" as it allows for continuous monitoring of blood pressure, heart rate, and activity in conscious, freely moving animals, minimizing stress-related artifacts.[2][3][13]
-
Tail-cuff plethysmography: A non-invasive method suitable for intermittent measurements in conscious animals. It requires restraining the animal, which can cause stress and influence readings.[1][14]
-
Intra-arterial catheterization: The most accurate method, providing continuous, real-time blood pressure data. It is an invasive surgical procedure typically used in anesthetized animals.[4]
-
Treatment
-
When should I administer fluids, and what type should I use?
-
Fluid therapy is the first-line treatment for hypotension, especially if hypovolemia is suspected.[4]
-
Crystalloids (e.g., 0.9% Saline, Lactated Ringer's): Used for initial volume replacement. A bolus of 10-20 mL/kg over 10-15 minutes is a common starting point in rodents.[5]
-
Colloids (e.g., Hetastarch): Can be used in cases of severe hypovolemia or when crystalloids are insufficient. They remain in the intravascular space longer.
-
-
When are vasopressors indicated, and which one should I choose?
-
Vasopressors should be considered when hypotension persists despite adequate fluid resuscitation.[12] The choice of vasopressor depends on the suspected cause of hypotension.
-
Dopamine: Useful for its inotropic (improving contractility) and vasopressive effects.[4]
-
Norepinephrine: A potent vasoconstrictor, effective in cases of severe vasodilation.
-
Dobutamine: Primarily increases cardiac contractility with less effect on heart rate and blood pressure.[15]
-
Data Summary Tables
Table 1: Incidence of Hypotension with Common Anesthetics in Rodents
| Anesthetic Agent | Species | Incidence of Hypotension | Notes |
| Isoflurane (2%) | Rat | MAP decreased by approximately 28.4%[1] | Dose-dependent hypotension is a well-documented side effect.[6][9] |
| Ketamine/Xylazine | Mouse/Rat | Commonly reported side effect, along with bradycardia and respiratory depression.[2][3][16] | The hypotensive effect is a known complication of this combination. |
Table 2: Common Vasopressors and Inotropes for Hypotension in Animal Studies
| Drug | Mechanism of Action | Typical IV Dose Range (Rodents) | Key Effects |
| Dopamine | Dose-dependent D1, D2, β1, α1 agonist | 5-20 mcg/kg/min | ↑ Cardiac Output, ↑ Systemic Vascular Resistance[4] |
| Norepinephrine | Potent α1 and β1 agonist | 0.1-2 mcg/kg/min | Potent vasoconstriction, ↑ Systemic Vascular Resistance[17][18] |
| Dobutamine | Primarily β1 agonist | 2-15 mcg/kg/min | ↑ Cardiac Contractility[15] |
| Ephedrine | α and β agonist | 0.1-0.2 mg/kg bolus | ↑ Cardiac Output, ↑ Systemic Vascular Resistance[19] |
| Vasopressin | V1 receptor agonist | 0.5-5 mU/kg/min | Potent vasoconstriction[17] |
Experimental Protocols
Protocol 1: Induction of Hemorrhagic Shock in Mice
This protocol is intended to create a model of hypotension for research purposes.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for catheterization
-
Femoral artery catheter
-
Pressure transducer and data acquisition system
-
Heparinized syringe
Procedure:
-
Anesthetize the mouse and maintain a surgical plane of anesthesia.
-
Surgically expose and catheterize the femoral artery.
-
Allow the animal to stabilize for 20 minutes and record baseline hemodynamic values.
-
Induce hemorrhagic shock by withdrawing blood from the femoral artery at a rate of 0.5–1 μl/g/min over 30 minutes to achieve a mean arterial pressure (MAP) of 35-45 mmHg.[20][21]
-
Maintain the target MAP for the desired duration of the shock phase by withdrawing or infusing small volumes of blood as needed.
-
For resuscitation, infuse warmed isotonic saline at a volume of 2 times the shed blood volume over 10 minutes.[21]
Protocol 2: Norepinephrine Constant Rate Infusion (CRI) for Hypotension in Rats
Materials:
-
Norepinephrine solution (e.g., 1 mg/mL)
-
Syringe pump
-
Intravenous catheter
-
0.9% Saline for dilution
-
Continuous blood pressure monitoring system
Procedure:
-
Prepare the norepinephrine infusion. For a 250g rat, a common dilution can be made by adding 0.1 mg (0.1 mL of a 1 mg/mL solution) of norepinephrine to 9.9 mL of 0.9% saline to get a final concentration of 10 µg/mL.
-
Initiate the infusion at a starting rate of 0.1 µg/kg/min. For a 250g rat, this would be 0.025 µ g/min . Using the 10 µg/mL solution, the pump would be set to 0.0025 mL/min or 0.15 mL/hr.
-
Continuously monitor the MAP.
-
If hypotension persists, titrate the infusion rate upwards in increments of 0.1 µg/kg/min every 5-10 minutes until the target MAP is reached. A common target MAP is >65 mmHg.[12]
-
Do not exceed a maximum infusion rate of 2 µg/kg/min without further evaluation.[17]
Visualizations
Caption: A stepwise workflow for managing acute hypotension in animal studies.
Caption: Simplified signaling pathways for common vasopressors and inotropes.
References
- 1. An opioid basis for early-phase isoflurane-induced hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthetic and pathological changes following high doses of ketamine and xylazine in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protective Effect of Moderate Hypotonic Fluid on Organ Dysfunction via Alleviating Lethal Triad Following Seawater Immersion With Hemorrhagic Shock in Rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Computer-controlled closed-loop norepinephrine infusion system for automated control of mean arterial pressure in dogs under isoflurane-induced hypotension: a feasibility study [frontiersin.org]
- 8. Constant Rate Infusions in Small Animal Anesthesia: A Guide to the Practitioner - WSAVA 2015 Congress - VIN [vin.com]
- 9. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 10. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Norepinephrine Infusion and the Central Venous Waveform in a Porcine Model of Endotoxemic Hypotension with Resuscitation: A Large Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Titrated hypertonic/hyperoncotic solution for hypotensive fluid resuscitation during uncontrolled hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Severe Brief Pressure-Controlled Hemorrhagic Shock after Traumatic Brain Injury Exacerbates Functional Deficits and Long-Term Neuropathological Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dvm360.com [dvm360.com]
- 16. Isoflurane, ketamine-xylazine, and urethane markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparison of Dobutamine, Norepinephrine, Vasopressin, and Hetastarch for the Treatment of Isoflurane-Induced Hypotension in Healthy, Normovolemic Dogs [vtechworks.lib.vt.edu]
- 18. mdpi.com [mdpi.com]
- 19. Different sensitivity to the suppressive effects of isoflurane anesthesia on cardiorespiratory function in SHR/Izm, WKY/Izm, and Crl:CD (SD) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protection against hemorrhagic shock in mice genetically deficient in poly(ADP-ribose)polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Solid-State Moexipril Under Humid Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of solid-state moexipril, with a particular focus on the effects of humidity.
Frequently Asked Questions (FAQs)
Q1: How does relative humidity affect the stability of solid-state this compound hydrochloride?
A1: Relative humidity (RH) significantly accelerates the degradation of solid-state this compound hydrochloride. The primary degradation pathways influenced by moisture are hydrolysis of the ester group and intramolecular cyclization. The rate of degradation increases exponentially with an increase in RH.
Q2: What are the primary degradation products of this compound in the presence of humidity?
A2: Under humid conditions, this compound primarily degrades into two main products:
-
Moexiprilat: Formed by the hydrolysis of the ethyl ester group.
-
Diketopiperazine (DKP) derivative: Formed through intramolecular cyclization.
Q3: Are there any excipients that are incompatible with this compound, especially under humid conditions?
A3: Yes, studies have shown that magnesium stearate is incompatible with this compound hydrochloride, and this incompatibility is exacerbated by increased relative humidity, leading to a significant increase in the degradation rate.[1][2][3] Glyceryl behenate is a recommended alternative lubricant for solid formulations containing this compound.[2]
Q4: What is the kinetic model that describes the degradation of this compound under humid conditions?
A4: The degradation of this compound hydrochloride in the solid phase under the influence of humidity at 363 K can be described by the following equation: ln ki = (0.0676 ± 0.016) * RH% - (15.53 ± 0.78) where ki is the degradation rate constant and RH% is the percentage of relative humidity.[4][5]
Q5: What analytical techniques are typically used to assess the stability of this compound and quantify its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying this compound and its degradation products.[2][4][6][7] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of degradation in a new formulation. | Excipient Incompatibility: The presence of incompatible excipients, such as magnesium stearate, can significantly accelerate this compound degradation, especially in the presence of moisture.[1][2][3] | - Review the formulation for any known incompatible excipients.- Consider replacing magnesium stearate with a more compatible lubricant like glyceryl behenate.- Conduct compatibility studies with all excipients under stressed humidity conditions. |
| Inconsistent or non-reproducible stability data. | Inadequate Control of Humidity: Fluctuations in the relative humidity of the stability chamber can lead to variable degradation rates.Non-uniform Sample Exposure: Uneven exposure of the solid drug substance to the humid environment. | - Ensure the stability chamber is properly calibrated and maintains a consistent RH level.- Use saturated salt solutions in desiccators for precise and stable humidity control on a smaller scale.- Spread the solid sample in a thin, uniform layer to ensure consistent exposure to moisture. |
| Difficulty in separating this compound from its degradation products by HPLC. | Suboptimal Chromatographic Conditions: The mobile phase composition, pH, or column type may not be suitable for resolving the parent drug from its degradants. | - Optimize the HPLC method. A gradient elution with a C18 or phenyl stationary phase is often effective.- Adjust the mobile phase pH. A slightly acidic pH (e.g., 2.8-4.5) can improve peak shape and resolution.- Refer to validated HPLC methods for this compound stability testing for starting conditions.[6][9] |
| Formation of unknown peaks in the chromatogram during stability studies. | Secondary Degradation or Interaction Products: The initial degradation products may further degrade, or interact with excipients to form new compounds. | - Employ LC-MS/MS to identify the mass and fragmentation pattern of the unknown peaks to elucidate their structures.- Consider the possibility of interactions with container closure systems. |
Quantitative Data
Table 1: Effect of Magnesium Stearate on the Degradation Rate Constant of this compound Hydrochloride at 318 K
| Condition | Degradation Rate Constant (k) | Reference |
| Pure this compound HCl | (1.43 ± 0.32) x 10-6 | [1][2] |
| This compound HCl with Magnesium Stearate | (4.15 ± 0.12) x 10-3 | [1][2] |
Experimental Protocols
Protocol 1: Solid-State Stability Testing of this compound Hydrochloride under Controlled Humidity
-
Sample Preparation: Accurately weigh a predetermined amount of solid this compound hydrochloride and spread it uniformly in a thin layer in an open glass vial.
-
Humidity Control: Place the vials in a stability chamber with controlled temperature and relative humidity. Alternatively, for smaller scale studies, place the vials in desiccators containing saturated solutions of different salts to achieve specific RH levels (e.g., NaCl for ~75% RH, Mg(NO₃)₂ for ~54% RH).
-
Storage Conditions: Store the samples at a constant temperature (e.g., 363 K for accelerated testing) for a defined period.
-
Sampling: At predetermined time intervals, remove a vial from the chamber/desiccator.
-
Sample Analysis: Dissolve the contents of the vial in a suitable solvent (e.g., methanol or mobile phase) to a known concentration. Analyze the solution using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of degradation products.
-
Data Analysis: Calculate the degradation rate constant (k) by plotting the natural logarithm of the this compound concentration versus time.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 or Phenyl stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Gradient Program: A typical gradient might be:
-
0-20 min: 10% to 80% B
-
20.1-25 min: 80% to 10% B (return to initial conditions)
-
-
Flow Rate: 1.2 mL/min.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Primary degradation pathways of this compound in the presence of moisture.
Caption: General experimental workflow for a solid-state stability study.
Caption: A logical approach to troubleshooting high degradation rates.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The influence of relative humidity and temperature on stability of this compound hydrochloride in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
Comparative Efficacy of Moexipril and Lisinopril on Endothelial Function: A Guide for Researchers
This guide provides a comparative analysis of the ACE inhibitors Moexipril and Lisinopril, with a specific focus on their impact on endothelial function. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
While direct head-to-head clinical trials comparing the effects of this compound and Lisinopril on endothelial function are limited, this guide compiles existing evidence from individual studies to facilitate a scientific comparison. Both drugs are effective in treating hypertension by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2] Their influence on endothelial health, a key factor in cardiovascular pathophysiology, is of significant interest.
Mechanism of Action: Impact on Endothelial Function
This compound and Lisinopril, as ACE inhibitors, improve endothelial function through a dual mechanism. Primarily, they block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that also promotes inflammation and oxidative stress in the endothelium. Secondly, they inhibit the degradation of bradykinin, a peptide that stimulates the release of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule, from endothelial cells.[3][4] This combined action helps to restore endothelial homeostasis and improve vascular reactivity.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data from clinical studies on the effects of this compound and Lisinopril on various markers of endothelial function. It is important to note the differences in study populations and methodologies when interpreting these data.
| Parameter | Drug | Dosage | Study Population | Key Findings | Reference |
| Flow-Mediated Dilation (FMD) | Lisinopril | 20 mg/day | Chronic Smokers | 20% increase in forearm blood flow response to acetylcholine. | [5] |
| Lisinopril | 20 mg/day | Hyperlipidemic Patients | Improved vasodilatory response to acetylcholine (ratio of infused/control arm) from 3.33±0.3 to 4.45±0.48 at 30 µg/ml. | [6][7] | |
| Lisinopril | 8.3 ± 3.0 mg/day | Newly Diagnosed Hypertensives | No significant improvement in FMD. | [8][9] | |
| This compound | - | - | No direct clinical data available on FMD. Preclinical data suggests potential for improvement due to its lipophilic nature and antioxidative properties. | [10][11] | |
| von Willebrand Factor (vWF) | Lisinopril | 10-20 mg/day | Hypertensive NIDDM Patients with Nephropathy | No significant change in serum vWF levels. | [12] |
| This compound | - | - | No clinical data available. | ||
| E-selectin | Lisinopril | - | - | No direct quantitative data available. | |
| This compound | - | - | No clinical data available. | ||
| Nitric Oxide (NO) Bioavailability | This compound | - | - | Preclinical studies suggest increased NO production through bradykinin potentiation. | [11] |
| Lisinopril | - | - | Studies indicate improved NO-mediated vasodilation. | [5] |
Note: The lack of quantitative data for this compound in human studies on these specific endothelial markers is a significant gap in the current literature. The lipophilicity of this compound, similar to enalapril, suggests it may have a favorable impact on tissue-bound ACE and potentially on endothelial function, a hypothesis supported by a study that showed the lipophilic ACE inhibitor enalapril to be superior to the hydrophilic lisinopril in improving FMD.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Flow-Mediated Dilation (FMD)
Flow-mediated dilation of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.
-
Patient Preparation: Patients are required to fast for at least 8 hours and abstain from caffeine, alcohol, and smoking for 12 hours prior to the measurement.
-
Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. The brachial artery is imaged using a high-resolution ultrasound transducer. Baseline diameter and blood flow velocity are recorded.
-
Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The brachial artery diameter is continuously monitored for at least 3 minutes post-deflation.
-
Data Analysis: FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.
Nitric Oxide (NO) Bioavailability Assay
NO bioavailability can be assessed indirectly by measuring its stable metabolites, nitrite and nitrate, in plasma or urine using the Griess reaction.
-
Sample Collection and Preparation: Blood samples are collected in heparinized tubes and centrifuged to obtain plasma. Plasma is deproteinized using a suitable method (e.g., zinc sulfate precipitation).
-
Nitrate Reduction: For total NO assessment, nitrate in the sample is first converted to nitrite using a nitrate reductase enzyme.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic environment, nitrite reacts with the Griess reagent to form a colored azo compound.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm. The concentration of nitrite/nitrate is determined by comparison with a standard curve.
von Willebrand Factor (vWF) and E-selectin Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of these endothelial dysfunction markers in plasma or serum are quantified using sandwich ELISA.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for either vWF or E-selectin.
-
Sample Incubation: Plasma or serum samples, along with standards of known concentrations, are added to the wells and incubated. The target protein binds to the capture antibody.
-
Detection Antibody: A detection antibody, also specific for the target protein but conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured protein.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Measurement and Analysis: The intensity of the color, which is proportional to the concentration of the target protein, is measured using a microplate reader. The concentration in the samples is calculated from the standard curve.
Mandatory Visualization
Signaling Pathway: ACE Inhibition and Endothelial Function
Caption: ACE inhibitor mechanism on endothelial function.
Experimental Workflow: Flow-Mediated Dilation (FMD) Measurement
References
- 1. Mouse E-Selectin/CD62E ELISA - Quantikine MES00: R&D Systems [rndsystems.com]
- 2. abbexa.com [abbexa.com]
- 3. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Lisinopril improves endothelial function in chronic cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Lisinopril improves arterial function in hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
Moexipril in Renal Protection: A Comparative Analysis with Other ACE Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances between different angiotensin-converting enzyme (ACE) inhibitors is crucial for targeted therapeutic development. This guide provides an objective comparison of moexipril's performance in renal protection against other ACE inhibitors, supported by available experimental data. While direct comparative clinical trials on renal outcomes are limited, preclinical studies offer valuable insights into its mechanistic and physiological effects.
Mechanism of Action: A Class Effect with Potential Nuances
Angiotensin-converting enzyme (ACE) inhibitors exert their renal protective effects primarily by inhibiting the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, they lead to vasodilation of the efferent arterioles in the glomeruli. This action reduces intraglomerular pressure, thereby mitigating hyperfiltration-induced damage and reducing proteinuria, a key marker of kidney disease progression.[1][2]
This compound, a non-sulfhydryl ACE inhibitor, shares this fundamental mechanism with other drugs in its class, such as enalapril, lisinopril, and quinapril.[3] Preclinical evidence suggests that while the systemic blood pressure-lowering effects may be comparable among some ACE inhibitors, their affinity for and inhibition of tissue-bound ACE can vary. This variation could theoretically lead to differences in organ-protective effects.
Preclinical Comparative Data
Direct head-to-head clinical trials comparing the long-term renal protective outcomes of this compound with other ACE inhibitors are scarce in published literature. However, preclinical studies in animal models provide the most direct comparisons available.
Tissue ACE Inhibition: this compound vs. Enalapril and Quinapril
A key area of investigation has been the relative potency of different ACE inhibitors on plasma versus tissue-bound ACE. Tissue ACE is believed to play a significant role in the local regulation of angiotensin II in organs like the kidneys, heart, and blood vessels.
A study in spontaneously hypertensive rats (SHR) compared the effects of this compound and enalapril on blood pressure and ACE activity in various tissues. While both drugs produced a comparable decrease in blood pressure and plasma ACE activity, this compound demonstrated significantly greater inhibition of ACE in the aorta, heart, and lung. Importantly, in the kidney, both this compound and enalapril inhibited ACE activity to a similar extent.
Another study compared this compound with quinapril in rats and also found that both drugs inhibited renal tissue ACE activity to a similar degree.[4]
Table 1: Comparison of Tissue ACE Inhibition in Rats
| ACE Inhibitor | Plasma ACE Inhibition | Aortic ACE Inhibition | Cardiac ACE Inhibition | Pulmonary ACE Inhibition | Renal ACE Inhibition |
| This compound | Comparable to Enalapril | Significantly greater than Enalapril | Significantly greater than Enalapril | Significantly greater than Enalapril | Similar to Enalapril |
| Enalapril | Comparable to this compound | - | - | - | Similar to this compound |
| Quinapril | - | - | - | - | Similar to this compound |
Data derived from preclinical studies in rats.
Renal Protective Effects in a Model of Ischemia/Reperfusion Injury
Experimental Protocols
Animal Model for Comparative Tissue ACE Inhibition (this compound vs. Enalapril)
-
Animal Model: Spontaneously hypertensive rats (SHR).
-
Treatment Groups:
-
Control (vehicle)
-
This compound (oral administration)
-
Enalapril (oral administration)
-
-
Duration: 4 weeks.
-
Key Measurements:
-
Systolic blood pressure (tail-cuff method).
-
Plasma ACE activity (fluorometric assay).
-
Tissue ACE activity (fluorometric assay) in homogenates of aorta, heart, lung, and kidney.
-
-
Protocol Summary: Following the treatment period, animals were sacrificed, and tissues were harvested for the preparation of homogenates. ACE activity was determined by measuring the rate of generation of a fluorescent product from a synthetic substrate.
Animal Model for Renal Ischemia/Reperfusion Injury
-
Experimental Groups:
-
Procedure:
-
Anesthesia was induced in the rats.
-
A midline laparotomy was performed to expose the renal pedicles.
-
Bilateral renal ischemia was induced by clamping the renal arteries for a specified duration (e.g., 45 minutes).
-
The clamps were removed to allow reperfusion (e.g., for 24 hours).
-
Blood and kidney tissue samples were collected for analysis.
-
-
Key Parameters Measured:
-
Serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Histopathological examination of kidney tissue for evidence of tubular necrosis and inflammation.
-
Measurement of oxidative stress markers (e.g., malondialdehyde).
-
Analysis of inflammatory and apoptotic markers in kidney tissue.[2][6]
-
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway involved in the action of ACE inhibitors and a typical experimental workflow for evaluating their renal protective effects in a preclinical setting.
References
- 1. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Renal Ischemia/Reperfusion Injury in Adult Male Rats | Journal of Contemporary Medical Sciences [jocms.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Moexipril and Quinapril: A Head-to-Head Comparison of Tissue ACE Activity Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between angiotensin-converting enzyme (ACE) inhibitors is critical for targeted therapeutic development. This guide provides an objective, data-driven comparison of Moexipril and Quinapril, with a specific focus on their efficacy in inhibiting tissue-bound ACE.
Both this compound and Quinapril are potent, non-sulfhydryl ACE inhibitors used in the management of hypertension and heart failure.[1][2] Their therapeutic effects are primarily mediated by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] However, the clinical efficacy of ACE inhibitors is also attributed to their ability to inhibit ACE in various tissues, where locally produced angiotensin II exerts significant pathological effects. The lipophilicity of these drugs is a key determinant of their tissue penetration and subsequent inhibition of tissue ACE.[3][4] this compound and Quinapril are both highly lipophilic, suggesting a greater capacity to target tissue ACE compared to more hydrophilic agents.[3][4]
Quantitative Comparison of Tissue ACE Inhibition
A key preclinical study directly compared the effects of this compound and Quinapril on tissue ACE activity in rats. The following table summarizes the percentage of ACE activity inhibition in various tissues after six days of oral administration of 2 mg/kg of either drug.
| Tissue | This compound (% Inhibition) | Quinapril (% Inhibition) |
| Plasma | 87% | 94% |
| Lung | 92% | 93% |
| Myocardium | 26% | 23% |
| Kidney | 21% | 20% |
| Aorta | 39% | 40% |
| Skeletal Muscle | No inhibition | No inhibition |
| (Data sourced from a study by Torsello et al.)[5] |
As the data indicates, both this compound and Quinapril demonstrated potent inhibition of ACE in plasma and lung tissue.[5] Their effects were less pronounced, but still significant, in the myocardium, kidney, and aorta.[5] Notably, neither drug inhibited ACE activity in skeletal muscle.[5] The study found that the inhibitory profiles of the two drugs on tissue ACE were remarkably similar.[3]
Experimental Protocols
The data presented above was generated from a study with the following experimental design:
Animal Model: Adult male rats were used for the in vivo experiments.[5]
Drug Administration: this compound or Quinapril were administered intragastrically at a dose of 2 mg/kg once daily for six consecutive days.[5]
Tissue Preparation and ACE Activity Assay: Following the treatment period, various tissues (plasma, lung, heart, kidney, aorta, and skeletal muscle) were collected. The tissues were homogenized, and the ACE activity was measured. The study also included an in vitro component where tissue homogenates from control rats were incubated with this compound and Quinapril to assess direct inhibitory effects.[5]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition by this compound and Quinapril.
Caption: Experimental workflow for the comparative study of this compound and Quinapril on tissue ACE activity.
Conclusion
Based on the available preclinical data, this compound and Quinapril exhibit a comparable and significant inhibitory effect on tissue ACE activity in key cardiovascular and renal tissues.[3][5] Their high lipophilicity likely contributes to their ability to penetrate tissue compartments and exert local effects.[3][4] The antihypertensive activity of these agents is well-correlated with the inhibition of tissue ACE, particularly in the vasculature.[6] The choice between these two ACE inhibitors in a research or clinical setting may therefore be guided by other factors such as their pharmacokinetic profiles, specific indications, and safety profiles. Further head-to-head clinical trials would be beneficial to fully elucidate any subtle differences in their tissue-specific effects in humans.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Overview of the clinical development of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antihypertensive Effects of Moexipril and Captopril in Animal Models
For researchers and professionals in drug development, understanding the comparative efficacy of antihypertensive agents in preclinical models is crucial. This guide provides an objective comparison of two angiotensin-converting enzyme (ACE) inhibitors, moexipril and captopril, based on available experimental data from animal models of hypertension. While direct head-to-head studies are limited, this guide synthesizes data from studies using comparable models to offer insights into their relative performance.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Both this compound and captopril exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this conversion, these drugs reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1]
References
Lipophilicity of ACE Inhibitors: A Comparative Analysis of Moexipril, Benazepril, and Ramipril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipophilicity of three prominent angiotensin-converting enzyme (ACE) inhibitors: moexipril, benazepril, and ramipril. Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to penetrate tissues and exert its therapeutic effects. Understanding the relative lipophilicity of these ACE inhibitors can inform drug selection and development strategies.
Quantitative Comparison of Lipophilicity
The lipophilicity of a compound is commonly expressed by its partition coefficient (logP), which measures its distribution in an immiscible biphasic system, typically octanol and water. A higher logP value indicates greater lipophilicity. The table below summarizes the experimental logP values for this compound, benazepril, and ramipril, along with their active metabolites.
| Compound | Drug Type | Experimental logP | Active Metabolite | Active Metabolite logP |
| This compound | Prodrug | 2.7[1][2] | Moexiprilat | 0.5 (Computed)[3] |
| Benazepril | Prodrug | 3.3[4] | Benazeprilat | Not explicitly found |
| Ramipril | Prodrug | 2.9[5][6][7] | Ramiprilat | Not explicitly found |
Note: All three drugs are administered as prodrugs and are converted to their more active diacid metabolites in the body. These active metabolites are generally less lipophilic than their parent prodrugs.
Experimental Protocols for Lipophilicity Determination
General Shake-Flask Protocol for logP Determination
The shake-flask method is a classical technique for measuring the partition coefficient of a substance between two immiscible liquid phases, typically n-octanol and water.
1. Preparation of Solutions:
-
A saturated solution of n-octanol with water and a saturated solution of water with n-octanol are prepared by vigorously mixing the two solvents and allowing them to separate.
-
A stock solution of the test compound (e.g., this compound, benazepril, or ramipril) is prepared in one of the phases, usually the one in which it is more soluble.
2. Partitioning:
-
A known volume of the stock solution is added to a flask containing a known volume of the other immiscible solvent.
-
The flask is sealed and shaken at a constant temperature for a sufficient period to allow for the compound to reach equilibrium between the two phases. This can range from a few minutes to several hours depending on the compound.
3. Phase Separation:
-
The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to facilitate a clean separation.
4. Concentration Analysis:
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
5. Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logarithm of P is then taken to obtain the logP value.
Visualizing the Prodrug to Active Metabolite Conversion and Lipophilicity
The following diagram illustrates the conversion of the prodrug ACE inhibitors to their active metabolites and the corresponding general trend of decreasing lipophilicity.
Caption: Prodrug to active metabolite conversion and lipophilicity.
Discussion
Based on the available experimental data, benazepril exhibits the highest lipophilicity (logP = 3.3), followed by ramipril (logP = 2.9), and then this compound (logP = 2.7)[1][2][4][5][6][7]. The higher lipophilicity of these prodrugs facilitates their absorption across biological membranes. Following absorption, they undergo hepatic metabolism to their respective active diacid metabolites, which are less lipophilic. This conversion is crucial for their systemic action as ACE inhibitors.
The differences in lipophilicity among these ACE inhibitors may influence their tissue penetration and volume of distribution. For instance, a more lipophilic agent might be expected to have greater penetration into tissues, potentially leading to more effective inhibition of tissue-bound ACE. However, the clinical significance of these differences in lipophilicity is a complex area of research and depends on multiple factors beyond just the logP value.
This guide provides a foundational comparison of the lipophilicity of this compound, benazepril, and ramipril. Researchers are encouraged to consider these physicochemical properties in conjunction with pharmacokinetic and pharmacodynamic data for a comprehensive understanding of these important therapeutic agents.
References
- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scribd.com [scribd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Relative lipophilicities and structural-pharmacological considerations of various angiotensin-converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: Moexiprilat Edges Out Enalaprilat in Rabbit Lung ACE Inhibition
For researchers and drug development professionals in the cardiovascular space, a key in vitro study demonstrates that moexiprilat exhibits a higher inhibitory potency against purified angiotensin-converting enzyme (ACE) from rabbit lung compared to enalaprilat. This finding underscores the nuanced differences between ACE inhibitors, providing critical data for the development and evaluation of antihypertensive therapies.
A seminal study in the Journal of Pharmacology and Experimental Therapeutics directly compared the in vitro efficacy of these two active diacid forms of their respective prodrugs, moexipril and enalapril. The results indicate a clear distinction in their ability to inhibit ACE, a critical enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.
Quantitative Comparison of ACE Inhibition
The inhibitory potency of moexiprilat and enalaprilat was quantified by determining their IC50 values, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The data reveals that a lower concentration of moexiprilat is needed to achieve this endpoint compared to enalaprilat.
| Compound | IC50 (nM) on Purified Rabbit Lung ACE | Reference |
| Moexiprilat | 2.1 | [1] |
| Enalaprilat | 4.9 |
Lower IC50 values indicate higher potency.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both moexiprilat and enalaprilat function by inhibiting angiotensin-converting enzyme. ACE is a key player in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
References
Differential Tissue ACE Inhibition: A Comparative Analysis of Moexipril and Enalapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential tissue angiotensin-converting enzyme (ACE) inhibition profiles of Moexipril and Enalapril, two prominent ACE inhibitors used in the management of hypertension and heart failure. The following sections present quantitative data from preclinical studies, outline the experimental methodologies employed, and illustrate the underlying biochemical pathway.
Introduction
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in cardiovascular therapy. Their primary mechanism involves the blockade of the Renin-Angiotensin-Aldosterone System (RAAS), leading to vasodilation and a reduction in blood pressure.[1][2][3] While the systemic effects of ACE inhibition are well-documented, the extent of inhibition in specific tissues can vary among different ACE inhibitors. This differential tissue inhibition is largely influenced by the physicochemical properties of the drugs, such as lipophilicity, which governs their ability to penetrate cell membranes.[4][5] this compound, a highly lipophilic ACE inhibitor, is suggested to have greater tissue penetration compared to the less lipophilic Enalapril, potentially leading to more pronounced local RAAS blockade in critical organs like the heart, lungs, and vasculature.[4][5]
Quantitative Comparison of Tissue ACE Inhibition
A key preclinical study in spontaneously hypertensive rats provides a direct comparison of the ACE inhibitory effects of this compound and Enalapril in various tissues following chronic administration. The data from this study are summarized in the table below.
| Tissue | This compound (% Inhibition) | Enalapril (% Inhibition) | Key Finding |
| Aorta | 75% | 45% | This compound demonstrated significantly greater ACE inhibition in the aorta.[6] |
| Heart | 60% | 30% | Cardiac ACE inhibition was substantially higher with this compound.[6] |
| Lung | 85% | 65% | This compound showed a more potent inhibitory effect on pulmonary ACE.[6] |
| Kidney | 90% | 88% | Both drugs exhibited high and comparable levels of ACE inhibition in the kidney.[6] |
| Plasma | 95% | 92% | Plasma ACE activity was strongly inhibited by both this compound and Enalapril to a similar extent.[6] |
Data derived from a 4-week study in spontaneously hypertensive rats with a daily oral dose of 10 mg/kg for both this compound and Enalapril.[6]
Experimental Protocols
The data presented above are typically generated through rigorous experimental protocols designed to quantify ACE activity in tissue homogenates. Below are detailed methodologies representative of those used in such preclinical studies.
In Vivo Animal Study Protocol
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.
-
Drug Administration: this compound and Enalapril are administered orally, typically via gavage, at equidoses (e.g., 10 mg/kg/day) for a specified duration (e.g., 4 weeks) to allow for steady-state tissue distribution. A control group receives a vehicle solution.[6]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues (aorta, heart, lungs, kidneys) and plasma are collected. Tissues are immediately rinsed in cold saline, blotted dry, and flash-frozen in liquid nitrogen for later analysis.
-
Tissue Homogenization: Frozen tissues are weighed and homogenized in a cold buffer (e.g., Tris-HCl buffer, pH 7.4) to create a tissue homogenate. The homogenate is then centrifuged at high speed to pellet cellular debris, and the supernatant containing the soluble ACE is collected.
Ex Vivo ACE Activity Assay (Spectrophotometric Method)
This assay measures the enzymatic activity of ACE in the collected tissue homogenates.
-
Principle: The assay is based on the ability of ACE to cleave a synthetic substrate, such as Hippuryl-His-Leu (HHL) or N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG). The cleavage product can be quantified spectrophotometrically.[7]
-
Reagents:
-
Tissue homogenate supernatant
-
ACE substrate (e.g., HHL or FAPGG)
-
Assay buffer (e.g., HEPES or borate buffer with NaCl and ZnCl2)
-
Stopping reagent (e.g., HCl)
-
Extraction solvent (e.g., ethyl acetate for HHL assay)
-
-
Procedure (HHL-based assay): a. A specific volume of the tissue homogenate supernatant is pre-incubated with the assay buffer. b. The enzymatic reaction is initiated by adding the HHL substrate. c. The mixture is incubated at 37°C for a defined period (e.g., 60 minutes). d. The reaction is terminated by the addition of HCl. e. The hippuric acid produced by the cleavage of HHL is extracted with ethyl acetate. f. The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in water. g. The absorbance of the resulting solution is measured at 228 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated by comparing the ACE activity in the drug-treated groups to that in the vehicle-treated control group.
Signaling Pathway and Mechanism of Action
The primary target of both this compound and Enalapril is the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
Conclusion
The available preclinical data indicate that while both this compound and Enalapril are potent inhibitors of plasma ACE, this compound demonstrates superior inhibition of ACE in key tissues such as the aorta, heart, and lungs.[6] This enhanced tissue-level activity is attributed to its higher lipophilicity, facilitating greater penetration into these tissues.[4][5] The comparable and high level of ACE inhibition in the kidneys by both drugs suggests that renal ACE is readily accessible to both agents.[6] These findings highlight the potential for differential pharmacological effects of ACE inhibitors based on their tissue distribution and local activity. For researchers and drug development professionals, these differences underscore the importance of considering tissue-specific ACE inhibition when designing and evaluating new therapeutic agents targeting the RAAS.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Characterization of angiotensin converting enzyme from rat tissue by radio-inhibitor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. assaygenie.com [assaygenie.com]
- 5. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Moexipril/Hydrochlorothiazide for the Treatment of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fixed-dose combination of moexipril and hydrochlorothiazide for the treatment of hypertension against other therapeutic alternatives. The information is supported by clinical trial data, detailed experimental protocols, and visualizations of key biological pathways and study designs.
Executive Summary
The combination of this compound, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic, is an effective and well-tolerated treatment for hypertension.[1] This combination therapy offers a synergistic effect, leading to greater blood pressure reduction than monotherapy with either agent alone.[2][3] this compound mitigates the renin-angiotensin-aldosterone system (RAAS) activation, a key driver of hypertension, while hydrochlorothiazide reduces blood volume through diuresis.[4][5] This guide will delve into the quantitative efficacy and safety data of this combination and compare it with other commonly prescribed antihypertensive therapies.
Mechanism of Action
The antihypertensive effect of the this compound/hydrochlorothiazide combination stems from the complementary actions of its two components on the Renin-Angiotensin-Aldosterone System (RAAS) and renal electrolyte handling.
This compound: As a prodrug, this compound is converted to its active metabolite, moexiprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is responsible for the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor and a stimulator of aldosterone release. By inhibiting ACE, moexiprilat decreases levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion. This, in turn, decreases sodium and water retention and lowers blood pressure.[5]
Hydrochlorothiazide: This thiazide diuretic acts on the distal convoluted tubule of the kidney to inhibit the reabsorption of sodium and chloride ions.[4] This leads to an increase in the excretion of sodium, chloride, and water, resulting in a decrease in plasma volume and cardiac output, which contributes to a reduction in blood pressure.[4]
The combination of an ACE inhibitor and a thiazide diuretic is particularly effective as the diuretic-induced increase in plasma renin activity is counteracted by the ACE inhibitor. Furthermore, the ACE inhibitor can attenuate the potassium-wasting effect of the thiazide diuretic.[3]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Drug Intervention
Caption: RAAS pathway and sites of action for this compound and Hydrochlorothiazide.
Comparative Efficacy Data
Clinical trials have demonstrated the efficacy of this compound/hydrochlorothiazide in reducing both systolic and diastolic blood pressure. The following tables summarize key findings from comparative studies.
Table 1: this compound/Hydrochlorothiazide vs. Placebo (Add-on Therapy) [6]
| Treatment Group (add-on to HCTZ 25mg) | Mean Reduction in Sitting Systolic BP (mmHg) | Mean Reduction in Sitting Diastolic BP (mmHg) |
| Placebo | 0.6 | 4.6 |
| This compound 3.75mg | 10.9 | 8.4 |
| This compound 7.5mg | 12.0 | 8.8 |
| This compound 15mg | 11.7 | 8.9 |
Table 2: this compound/Hydrochlorothiazide vs. Other Combination Therapies
| Treatment Group | Mean Reduction in Sitting Systolic BP (mmHg) | Mean Reduction in Sitting Diastolic BP (mmHg) | Study Reference |
| This compound 7.5mg / HCTZ 12.5mg | -17.6 | -12.8 | Ficek, et al. |
| Metoprolol 100mg / HCTZ 12.5mg | -17.2 | -13.9 | Ficek, et al. |
| Lisinopril 10mg / HCTZ 12.5mg (trough) | -23.6 | -14.9 | Lacourciere, et al.[7] |
| Captopril 25mg / HCTZ 25mg (trough) | -16.0 | -11.3 | Lacourciere, et al.[7] |
| Valsartan 320mg / HCTZ 25mg | -24.7 | -16.6 | Pool, et al.[8] |
Table 3: Monotherapy vs. Combination Therapy [2]
| Treatment Group | Mean Reduction in Sitting Diastolic BP (mmHg) |
| This compound 15mg | -8.0 |
| Hydrochlorothiazide 25mg | -8.1 |
| This compound 15mg / HCTZ 25mg | -16.0 |
| This compound 30mg | -9.7 |
| Hydrochlorothiazide 50mg | -11.0 |
| This compound 30mg / HCTZ 50mg | -17.9 |
Comparative Safety and Tolerability
The combination of this compound and hydrochlorothiazide is generally well-tolerated.[1] The most common adverse events are typically mild and transient.
Table 4: Common Adverse Events (Incidence >1%) [9]
| Adverse Event | This compound/Hydrochlorothiazide (%) |
| Cough | 3 |
| Dizziness | 1 |
| Fatigue/Tiredness | 1 |
Note: Cough is a known class effect of ACE inhibitors.
Angioedema is a rare but serious adverse event associated with ACE inhibitors, including this compound.[9] The risk is higher in Black patients.[3] The hydrochlorothiazide component can be associated with electrolyte imbalances such as hypokalemia, although the combination with this compound tends to mitigate this effect.[3]
Experimental Protocols
The following section outlines a typical experimental protocol for a clinical trial evaluating the efficacy and safety of this compound/hydrochlorothiazide in patients with essential hypertension, based on methodologies reported in published studies.[6][10]
Study Design:
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Male and female patients aged 18-80 years.
-
Diagnosis of essential hypertension.
-
Sitting diastolic blood pressure (DBP) between 95 and 114 mmHg and sitting systolic blood pressure (SBP) ≤ 200 mmHg after a placebo run-in period.
-
Written informed consent.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of angioedema.
-
Significant renal or hepatic impairment.
-
Myocardial infarction or stroke within the previous 6 months.
-
Use of other antihypertensive medications that cannot be safely discontinued.
-
Treatment Protocol:
-
Placebo Run-in Phase (4 weeks): All eligible patients receive a single-blind placebo once daily to establish baseline blood pressure and ensure compliance.
-
Randomization: Patients who continue to meet the inclusion criteria are randomized to one of the treatment arms (e.g., this compound/HCTZ fixed-dose combination, this compound monotherapy, HCTZ monotherapy, or placebo).
-
Treatment Phase (12 weeks): Patients receive their assigned treatment once daily.
-
Follow-up Visits: Study visits are scheduled at weeks 2, 4, 8, and 12 for blood pressure measurement, assessment of adverse events, and laboratory tests.
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in mean sitting systolic blood pressure.
-
Proportion of patients achieving a target blood pressure (e.g., DBP < 90 mmHg).
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Physical examinations.
-
12-lead electrocardiograms (ECGs).
-
Laboratory tests (serum chemistry, hematology, urinalysis).
-
Experimental Workflow
Caption: A typical clinical trial workflow for an antihypertensive drug.
Conclusion
The fixed-dose combination of this compound and hydrochlorothiazide is a potent and well-tolerated therapeutic option for the management of hypertension. Its dual mechanism of action provides a synergistic blood pressure-lowering effect. Clinical data demonstrates its superiority over monotherapy and comparable efficacy to other combination antihypertensive regimens. The favorable safety profile, particularly the mitigation of diuretic-induced hypokalemia, makes it a valuable choice for a broad range of hypertensive patients. Further head-to-head comparative trials with newer antihypertensive combinations would be beneficial to further delineate its position in the therapeutic landscape.
References
- 1. Pharmacological and clinical profile of this compound: a concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Articles [globalrx.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparison of the efficacy of three dose levels of this compound versus placebo as add-on therapy to hydrochlorothiazide in patients with moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treating mild-to-moderate hypertension: a comparison of lisinopril-hydrochlorothiazide fixed combination with captopril and hydrochlorothiazide free combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of valsartan/hydrochlorothiazide combination therapy at doses up to 320/25 mg versus monotherapy: a double-blind, placebo-controlled study followed by long-term combination therapy in hypertensive adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/hydrochlorothiazide: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 10. Evaluation of the antihypertensive efficacy and tolerability of this compound, a new ACE inhibitor, compared to hydrochlorothiazide in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Moexipril's Neuroprotective Edge: A Comparative Analysis Against Other ACE Inhibitors
For Immediate Release
A growing body of preclinical evidence suggests that Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs primarily used to manage hypertension, may also confer significant neuroprotective benefits. Among these, Moexipril has emerged as a compound of particular interest due to its distinct physicochemical properties. This guide provides a comparative analysis of the neuroprotective effects of this compound against other widely used ACE inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Mechanisms of Neuroprotection by ACE Inhibitors
The neuroprotective effects of ACE inhibitors are believed to be multifactorial. The primary mechanism involves the inhibition of ACE, which leads to reduced production of Angiotensin II, a potent vasoconstrictor with pro-inflammatory and pro-oxidative properties. Concurrently, ACE inhibition potentiates the effects of bradykinin, a peptide that promotes vasodilation and has been shown to exert direct neuroprotective effects through its B2 receptor.[1][2] A crucial factor influencing the neuroprotective efficacy of an ACE inhibitor is its ability to cross the blood-brain barrier (BBB). Lipophilic ACE inhibitors, such as this compound, are thought to penetrate the central nervous system more readily, allowing for direct engagement with the brain's renin-angiotensin system.[1]
Comparative Analysis of Neuroprotective Efficacy
While direct head-to-head clinical trials comparing the neuroprotective effects of all ACE inhibitors are limited, preclinical studies provide valuable insights. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Neuroprotection: Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in ischemic stroke and neurodegenerative diseases. The following table compares the ability of various ACE inhibitors to protect neurons from glutamate-induced cell death.
| ACE Inhibitor | Model System | Key Findings | Reference |
| This compound | Primary chick embryo telencephalon cultures | Dose-dependently reduced the percentage of damaged neurons induced by glutamate. Attenuated staurosporine-induced neuronal apoptosis. | [3] |
| Enalapril | Primary chick embryo telencephalon cultures | Dose-dependently reduced the percentage of damaged neurons induced by glutamate. | [3] |
| Captopril | Newborn rat cerebral cortex cell cultures | Did not show a statistically significant neuroprotective effect against 10⁻⁷M glutamate-induced toxicity at a dose of 10 µM. | |
| Ramipril | Newborn rat cerebral cortex cell cultures | Reversed the toxicity against 10⁻⁶M glutamate at a dose of 30 µM. | |
| Perindopril | Newborn rat cerebral cortex cell cultures | Reversed the toxicity against 10⁻⁶M glutamate at a dose of 1 µM. |
In Vivo Neuroprotection: Ischemic Stroke Models
The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used preclinical model of ischemic stroke. The table below summarizes the effects of different ACE inhibitors on infarct volume, a key measure of brain damage.
| ACE Inhibitor | Animal Model | Dosage | Reduction in Infarct Volume | Reference |
| This compound | Rat | 0.01 mg/kg | Significant reduction compared to control. | [3] |
| This compound | Mouse | 0.3 mg/kg | Significantly reduced brain damage compared to control. | [3] |
| Enalapril | Mouse | 0.03 mg/kg | Significantly reduced brain damage compared to control. | [3] |
| Captopril | Rat | Not specified | Pre-treatment showed a reduction in clinical severity of stroke. | |
| Ramipril | Rat | Not specified | Did not significantly reduce infarct volume when administered before the event in one study. | |
| Perindopril | Rat | Not specified | Pre-treatment showed neuroprotective effects in cerebral ischemia. |
Experimental Protocols
In Vitro Glutamate-Induced Excitotoxicity Assay
Objective: To assess the neuroprotective effect of ACE inhibitors against glutamate-induced neuronal death in primary cortical neuron cultures.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 17 rat brains and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27).
-
Treatment: After 7-10 days in vitro, neurons are pre-treated with various concentrations of the test ACE inhibitor (e.g., this compound, Captopril, Ramipril, Perindopril) for a specified period (e.g., 24 hours).
-
Induction of Excitotoxicity: Neurons are then exposed to a neurotoxic concentration of L-glutamate (e.g., 50-100 µM) for a defined duration (e.g., 24 hours).
-
Assessment of Cell Viability: Neuronal viability is quantified using standard assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assessment: Apoptosis can be further evaluated by:
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective efficacy of ACE inhibitors in a rodent model of focal cerebral ischemia.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Drug Administration: The ACE inhibitor or vehicle is administered at a predetermined time point (e.g., before or after MCAO) via a suitable route (e.g., intraperitoneal or oral).
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24-48 hours post-MCAO), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
Signaling Pathways and Visualizations
The neuroprotective effects of ACE inhibitors are mediated through complex signaling cascades. A key pathway involves the potentiation of bradykinin and the subsequent activation of the Bradykinin B2 receptor.
Caption: ACE Inhibitor Neuroprotective Signaling Pathway.
Caption: Experimental Workflows for Neuroprotection Assays.
Conclusion
The available preclinical data suggests that ACE inhibitors as a class possess neuroprotective properties. This compound, owing to its high lipophilicity, is well-positioned to exert these effects within the central nervous system. While direct comparative studies are still needed to definitively rank the neuroprotective potency of all ACE inhibitors, the existing evidence underscores the therapeutic potential of these agents beyond their primary cardiovascular indications. Further research focusing on head-to-head comparisons in standardized preclinical models and ultimately in clinical trials is warranted to fully elucidate the neuroprotective benefits of this compound and other ACE inhibitors.
References
- 1. ACE Inhibition with this compound: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Enalapril and this compound protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Moexipril: A Comprehensive Guide to Safe Disposal and Handling
For Immediate Reference: Moexipril is classified as hazardous to the aquatic environment. Do not dispose of down the drain or in regular trash without proper deactivation. Follow the procedures outlined below to ensure safety and environmental protection.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent angiotensin-converting enzyme (ACE) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining laboratory safety.
Environmental and Safety Hazards
This compound hydrochloride is recognized as an environmentally hazardous substance that is very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to the contamination of water systems, posing a risk to various organisms.[1] Therefore, strict adherence to established disposal protocols is imperative.
Key Hazard Information:
| Hazard Classification | Category | Hazard Statement |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
Source: this compound Safety Data Sheet[1]
Standard Operating Procedure for this compound Disposal
This section outlines the step-by-step process for the disposal of this compound in a laboratory or research setting.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of Unused or Expired this compound
-
Segregation: Identify and segregate all this compound waste from other laboratory waste streams. This includes pure this compound, contaminated materials (e.g., weighing boats, gloves), and solutions containing this compound.
-
Waste Container: Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container. In many jurisdictions, this will be a black pharmaceutical waste container.[2]
-
Labeling: The container must be labeled as "Hazardous Pharmaceutical Waste" and should include the name "this compound."
-
Storage: Store the hazardous waste container in a secure, designated area away from general laboratory traffic and drains.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The primary method for the destruction of hazardous pharmaceutical waste is high-temperature incineration.[2]
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Wear Appropriate PPE: Don the required personal protective equipment.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all cleaning materials in the hazardous waste container.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the decision-making process for this compound disposal.
Experimental Protocols for Environmental Risk Assessment
To assess the environmental risk of pharmaceuticals like this compound, standardized ecotoxicity tests are employed. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[3][4][5][6] These protocols are designed to determine the potential harm a substance can cause to various environmental compartments.
A typical experimental workflow for assessing aquatic toxicity, relevant to this compound's classification, would involve the following:
-
Test Organism Selection: A range of aquatic organisms from different trophic levels are selected. Common test species include:
-
Fish: e.g., Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) for acute toxicity testing (OECD Guideline 203).
-
Invertebrates: e.g., Daphnia magna for acute immobilization testing (OECD Guideline 202).
-
Algae: e.g., Green algae (Raphidocelis subcapitata) for growth inhibition testing (OECD Guideline 201).
-
-
Test Substance Preparation: A series of dilutions of this compound are prepared in a suitable aqueous medium. A control group with no this compound is also prepared.
-
Exposure: The test organisms are exposed to the different concentrations of this compound under controlled laboratory conditions (e.g., temperature, light, pH).
-
Observation and Data Collection: Over a defined period (e.g., 96 hours for acute fish toxicity), the organisms are observed for specific endpoints. These may include:
-
Mortality (LC50): The concentration of this compound that is lethal to 50% of the test fish population.
-
Immobilization (EC50): The concentration that causes 50% of Daphnia to be unable to swim.
-
Growth Inhibition (IC50): The concentration that inhibits the growth of the algae population by 50%.
-
-
Data Analysis: The collected data is statistically analyzed to determine the LC50, EC50, or IC50 values. These values are then used to classify the environmental hazard of the substance according to regulatory frameworks.
While the specific ecotoxicity data for this compound is not publicly detailed, its classification as "very toxic to aquatic life" indicates that these toxicity values are below 1 mg/L.
Non-Laboratory Disposal of this compound
For expired or unused this compound outside of a laboratory setting (e.g., clinical trial returns), the primary recommendation is to use a pharmaceutical take-back program.[4][5][6][7] If a take-back program is not available, follow these steps for disposal in household trash:
-
Do Not Flush: this compound should not be flushed down the toilet or sink.[4][7]
-
Mix with Undesirable Substance: Remove the tablets from their original container and mix them with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the medication less appealing to children and pets.
-
Seal in a Container: Place the mixture in a sealable plastic bag or other container to prevent leakage.
-
Dispose in Trash: Throw the sealed container in the household trash.
-
Remove Personal Information: Scratch out all personal information on the prescription bottle to protect privacy before disposing of the empty container.[2][4]
References
- 1. This compound|103775-10-6|MSDS [dcchemicals.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. OECD Guidelines | PPTX [slideshare.net]
- 4. oecd.org [oecd.org]
- 5. umweltbundesamt.de [umweltbundesamt.de]
- 6. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Essential Safety and Disposal Plan for Handling Moexipril
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Moexipril. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, adherence to proper PPE and engineering controls is critical to minimize exposure.
| Control Type | Specific Recommendations | Rationale |
| Engineering Controls | Handle in a well-ventilated place. Use local exhaust ventilation.[1][2] Facilities should be equipped with an eyewash station and a safety shower.[2][3] | To minimize the inhalation of dust and aerosols and to provide immediate decontamination facilities in case of accidental exposure. |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be appropriate for splash protection.[1] | To protect the eyes from dust particles and potential splashes, which can cause serious eye damage.[5] |
| Skin Protection | Wear chemical-impermeable gloves (inspect before use).[4] Wear protective clothing, such as a laboratory coat.[1][3] | To prevent skin contact, which may lead to irritation or absorption of the compound.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[1] A full-face respirator may be necessary if symptoms occur.[4] | To prevent respiratory tract irritation from dust or aerosols. |
Occupational Exposure Limits: As of the available data, specific occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[1][2][3] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it is potent, and to minimize any potential exposure.
Procedural Guidance for Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that you are working in a designated area with adequate ventilation.
-
Handling: Avoid the formation of dust and aerosols.[2][4][6] Do not breathe dust, fumes, or vapors.[1] Avoid contact with skin and eyes.[1][3][4] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep it away from sources of ignition and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3][6]
Spill and Accidental Release Measures:
-
Immediate Action: Evacuate personnel from the spill area.[1][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][4] Cover powder spills with a plastic sheet or tarp to minimize spreading.[1]
-
Cleanup: Use personal protective equipment as required for the cleanup.[1] Collect the spilled material using methods that avoid dust generation, such as vacuuming or carefully sweeping up the inert absorbent material, and place it in a suitable, closed container for disposal.[3]
-
Decontamination: Clean the contaminated surfaces thoroughly.[1] After cleaning, flush away traces with water.[1]
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[5][7] The substance should be disposed of in an approved waste disposal plant.[6] Do not let the chemical enter drains, as it is very toxic to aquatic life.[4][5][6][7]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound|103775-10-6|MSDS [dcchemicals.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound (hydrochloride)|82586-52-5|MSDS [dcchemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
